molecular formula C7H7O5S- B1183059 3-Hydroxy-4-methoxybenzenesulfonate

3-Hydroxy-4-methoxybenzenesulfonate

Katalognummer: B1183059
Molekulargewicht: 203.188
InChI-Schlüssel: PFXZMBNHLUZPPW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 3-Hydroxy-4-methoxybenzenesulfonate is a high-purity organic salt with the molecular formula C7H7KO5S . This compound features a benzenesulfonate core functionalized with both hydroxy and methoxy substituents, a structural motif found in advanced materials research. Similar hydroxybenzenesulfonate derivatives are extensively investigated for their utility in synthesizing nonlinear optical (NLO) materials, organic crystals, and for applications in optical data storage and electro-optic modulation devices . The presence of multiple functional groups makes it a versatile building block for organic synthesis and the development of complex molecular structures, including potential use in prodrug frameworks where sulfonate esters can act as cleavable protecting groups . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Eigenschaften

Molekularformel

C7H7O5S-

Molekulargewicht

203.188

IUPAC-Name

3-hydroxy-4-methoxybenzenesulfonate

InChI

InChI=1S/C7H8O5S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4,8H,1H3,(H,9,10,11)/p-1

InChI-Schlüssel

PFXZMBNHLUZPPW-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)[O-])O

Herkunft des Produkts

United States
Foundational & Exploratory

Biological Activity and Pharmacological Profiling of 3-Hydroxy-4-Methoxybenzenesulfonate Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the competitive landscape of respiratory pharmaceutical development, the selection and validation of active pharmaceutical ingredients (APIs) dictate clinical efficacy. 3-Hydroxy-4-methoxybenzenesulfonate (3H4MBS)—frequently formulated as a potassium salt (CAS No: 74499-12-0)[1]—is a critical positional isomer of the widely utilized expectorant sulfogaiacol[2]. As a Senior Application Scientist, I have designed this technical whitepaper to dissect the biological activity, pharmacokinetic parameters, and the rigorous experimental methodologies required to validate the efficacy of 3H4MBS derivatives in modern drug development pipelines.

Physicochemical and Pharmacokinetic Profiling

Understanding the physicochemical nature of 3H4MBS is foundational to predicting its biological behavior and formulation stability. The compound is characterized by a sulfonic acid group, a methoxyl group at position 4, and a phenolic hydroxyl group at position 3 of the benzene ring[3]. Its high aqueous solubility makes it an ideal candidate for oral liquid formulations, though its hygroscopic nature demands specific packaging considerations[3].

Table 1: Physicochemical and Pharmacological Parameters of Potassium 3H4MBS

ParameterValue / DescriptionClinical / Experimental Relevance
Chemical Name Potassium 3-hydroxy-4-methoxybenzenesulfonateActive pharmaceutical ingredient (API)[1][4]
Molecular Weight 242.29 g/mol Low MW facilitates rapid gastrointestinal absorption[4]
Aqueous Solubility Highly solubleIdeal for oral liquid formulations (e.g., syrups)[3]
Solution pH (5% w/v) 4.0 – 5.5Mildly acidic; requires buffering in multi-API matrices[3]
Melting Point 231 – 232 °CIndicates high crystalline stability[3]
Hygroscopicity HighRequires moisture-barrier packaging (e.g., Alu/Alu blisters)[3]

Mechanistic Biology: The Gastropulmonary Reflex

The biological activity of 3H4MBS is not driven by direct interaction with the bronchial epithelium upon systemic circulation. Instead, it operates via a highly efficient neurogenic pathway known as the gastropulmonary reflex[5].

  • Gastric Irritation : Upon oral administration, the sulfonic and phenolic moieties mildly irritate the gastric mucosa[5].

  • Afferent Stimulation : This localized irritation triggers vagal afferent nerve endings in the stomach lining.

  • Efferent Activation : The signal is relayed to the medullary secretory center, which subsequently fires parasympathetic efferent signals to the bronchial glands.

  • Mucolysis : The ultimate biological response is the hypersecretion of a less viscous, highly hydrated fluid into the airway lumen. This effectively reduces mucus viscoelasticity and facilitates ciliary clearance[2].

Additionally, the compound exhibits weak antiseptic properties, providing secondary prophylactic benefits against opportunistic respiratory pathogens[3].

ReflexPathway A Oral Administration of 3H4MBS B Gastric Mucosa Interaction A->B Absorption C Vagal Afferent Activation B->C Mild Irritation D Medullary Secretory Center C->D Action Potential E Efferent Parasympathetic Signaling D->E Reflex Arc F Bronchial Glands: Mucus Hydration E->F ACh Release

Gastropulmonary reflex pathway mediating the expectorant action of 3H4MBS derivatives.

Experimental Workflows for Biological Evaluation

To empirically validate the expectorant efficacy of 3H4MBS formulations, the in vivo tracheal phenol red secretion assay is the industry gold standard. This protocol is designed as a self-validating system; it relies on the physiological principle that phenol red, when injected systemically, is partially excreted by the respiratory mucosal glands. By quantifying the dye in the trachea, we indirectly measure the volume of airway surface liquid (ASL) secretion[6].

Causality in Protocol Design:
  • Fasting (12 hours) : Eliminates gastric content variability. The presence of food buffers the gastric mucosa, which would dampen the mild irritation required to trigger the vagal afferent reflex, leading to false-negative readouts.

  • Positive Control Integration : Ammonium chloride (NH₄Cl) must be used concurrently. If the NH₄Cl cohort fails to show increased secretion, the entire assay is invalidated, ensuring systemic trustworthiness.

  • Alkalinization (NaHCO₃) : Phenol red is a pH indicator. Tracheal washings are naturally variable in pH. Adding 5% NaHCO₃ forces the dye into its basic, deeply red anionic state, ensuring maximum absorbance and accurate quantification at 546 nm[6][7].

Step-by-Step Protocol:
  • Acclimation & Fasting : Acclimate ICR mice for 7 days. Fast the subjects for 12 hours prior to the experiment, providing water ad libitum.

  • Dosing : Administer 3H4MBS (e.g., 100-500 mg/kg) via oral gavage (p.o.). Concurrently dose a negative control group with saline and a positive control group with NH₄Cl (1000 mg/kg).

  • Tracer Administration : Exactly 30 minutes post-dosing, administer a 5% phenol red solution in saline (10 mL/kg) via intraperitoneal (i.p.) injection[6].

  • Tissue Harvesting : 30 minutes post-tracer injection, euthanize the mice via cervical dislocation. Carefully excise the trachea from the thyroid cartilage to the main stem bronchi, strictly avoiding blood contamination which would skew spectrophotometric readings[6].

  • Extraction : Place the isolated trachea in 1 mL of normal saline. Ultrasonicate for 15 minutes to fully lyse the mucosal cells and release the bound phenol red into the solvent[6][7].

  • Quantification : Add 1 mL of 5% NaHCO₃ to the saline extract. Measure the optical density (OD) of the resulting fluid at 546 nm using a UV-Vis spectrophotometer[7].

PhenolRedAssay Step1 1. Animal Prep Fast ICR mice (12h) to standardize gastric absorption Step2 2. Dosing Administer 3H4MBS (p.o.) to trigger gastropulmonary reflex Step1->Step2 Step3 3. Tracer Injection 5% Phenol Red (i.p.) 30 min post-dose Step2->Step3 Step4 4. Tissue Harvest Euthanize & isolate trachea 30 min post-tracer Step3->Step4 Step5 5. Extraction Ultrasonicate trachea in saline, add 5% NaHCO3 Step4->Step5 Step6 6. Quantification Measure Optical Density at 546 nm Step5->Step6

Step-by-step experimental workflow for the in vivo tracheal phenol red secretion assay.

Analytical Quality Control (HPLC Validation)

To ensure the integrity of the 3H4MBS used in biological assays, its concentration and purity must be verified. A validated High-Performance Liquid Chromatography (HPLC) method is employed[8]. The optimal setup utilizes an analytical C8 column maintained at 25°C. The mobile phase consists of a gradient mixture of methanol and 0.02 M tetrabutylammonium sulfate, with UV detection set at 280 nm[8].

Mechanistic insight: The use of the ion-pairing reagent (tetrabutylammonium sulfate) is critical. Because 3H4MBS is a highly polar sulfonate, running it through a standard reverse-phase column without ion-pairing would cause it to elute immediately in the void volume, destroying chromatographic resolution and assay trustworthiness[8].

Sources

3-Hydroxy-4-Methoxybenzenesulfonate: A Versatile Building Block in Organic Synthesis and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and active pharmaceutical ingredient (API) manufacturing, 3-hydroxy-4-methoxybenzenesulfonate (commonly referred to as guaiacol-5-sulfonate) serves as a highly versatile, yet often misunderstood, building block. While its positional isomer, 4-hydroxy-3-methoxybenzenesulfonate, dominates commercial expectorant formulations as potassium guaiacolsulfonate[1], the 5-isomer offers unique orthogonal reactivity. As a Senior Application Scientist, I have designed this technical guide to deconstruct the causality behind its chemical behavior, outline self-validating synthetic protocols, and demonstrate its utility in downstream drug development workflows.

Chemical Identity & Structural Causality

To leverage 3-hydroxy-4-methoxybenzenesulfonic acid (CID 24181)[2] effectively, one must first understand the stereoelectronic forces governing its structure.

The molecule features a benzene ring substituted with a hydroxyl group (-OH), a methoxy group (-OCH₃), and a sulfonate group (-SO₃H). The chemical behavior of this building block is dictated by two primary factors:

  • Solubility & Leaving Group Dynamics: The highly polar sulfonate group dramatically enhances aqueous solubility, a critical parameter for oral bioavailability in API formulations[3]. In cross-coupling chemistry, the sulfonate can be activated into a pseudo-halide, serving as an excellent leaving group for palladium-catalyzed reactions.

  • Electronic Activation: The electron-donating -OH and -OCH₃ groups enrich the aromatic π-system. However, the -OH group is a stronger activating group than the -OCH₃ group. The smaller steric profile of the hydroxyl proton allows the oxygen's p-orbital to achieve optimal coplanarity with the aromatic ring, maximizing resonance (+R) electron donation. This stereoelectronic disparity is the root cause of the regioselectivity observed during its synthesis[4].

Synthetic Pathways & Mechanistic Insights

The classical synthesis of 3-hydroxy-4-methoxybenzenesulfonate relies on the electrophilic aromatic substitution of guaiacol (2-methoxyphenol) using oleum or concentrated sulfuric acid[4].

Because the -OH group is the dominant directing group, electrophilic attack by sulfur trioxide (SO₃) occurs preferentially at the para position relative to the -OH group, yielding the kinetic 4-isomer (4-hydroxy-3-methoxybenzenesulfonate) as the major product. The 5-isomer (3-hydroxy-4-methoxybenzenesulfonate) is formed as a secondary product via the competing, weaker directing effect of the -OCH₃ group, typically resulting in a 10–15% relative yield[4].

G Guaiacol Guaiacol (2-Methoxyphenol) Reagent Oleum / H2SO4 (Electrophilic SO3) Guaiacol->Reagent Intermediate Sigma Complex (Arenium Ion) Reagent->Intermediate Electrophilic Attack Isomer4 4-Hydroxy-3-methoxy- benzenesulfonate (Major, Para to OH) Intermediate->Isomer4 Kinetic Control (Stronger OH Activation) Isomer5 3-Hydroxy-4-methoxy- benzenesulfonate (Minor, Para to OCH3) Intermediate->Isomer5 Competing Pathway (OCH3 Activation)

Electrophilic aromatic substitution pathway of guaiacol sulfonation.

Applications in Drug Development: The Sulfonamide Workflow

Beyond its use as an expectorant, 3-hydroxy-4-methoxybenzenesulfonate is a premium scaffold for synthesizing complex sulfonamide APIs. To utilize the sulfonate group without triggering unwanted side reactions at the electron-rich phenol, an orthogonal protection strategy is required. By masking the free hydroxyl group, the sulfonate can be converted into a highly reactive sulfonyl chloride, which is subsequently trapped by various amines.

Workflow Start 3-Hydroxy-4-methoxy- benzenesulfonate Protect Hydroxyl Protection (Ac2O / Pyridine) Start->Protect Prevent side reactions Chlorination Chlorosulfonation (SOCl2 / cat. DMF) Protect->Chlorination Activate sulfonate Amidation Amidation (R-NH2 / DIPEA) Chlorination->Amidation Nucleophilic attack Deprotect Deprotection (NaOH / MeOH) Amidation->Deprotect Yield final API

Workflow for converting the sulfonate building block into a sulfonamide API.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Synthesis and Crystallographic Resolution

To obtain high-purity 3-hydroxy-4-methoxybenzenesulfonate, one must separate it from the dominant 4-isomer. This protocol utilizes the differential hydration states and solubilities of their potassium salts[1][3].

  • Sulfonation: Dissolve 100 mmol of guaiacol in a dry, non-reactive solvent (or use neat) and cool to 0°C. Dropwise, add 110 mmol of oleum (20% SO₃). Maintain the temperature below 40°C to prevent thermal demethylation.

  • Quenching & Neutralization: Carefully pour the reaction mixture over 200 g of crushed ice. Slowly add a saturated solution of potassium carbonate (K₂CO₃) until the pH reaches 7.0–7.5.

  • Fractional Crystallization (The Validation Step): Concentrate the aqueous solution under reduced pressure until precipitation begins. Cool to 4°C. The major 4-isomer will preferentially crystallize as a hemihydrate[1]. Filter the crystals.

  • Isolation of the 5-Isomer: The mother liquor is now enriched with potassium 3-hydroxy-4-methoxybenzenesulfonate. Further concentrate the mother liquor and induce crystallization using a cold ethanol anti-solvent crash.

  • Self-Validation: Confirm the separation via Thermogravimetric Analysis (TGA). The 4-isomer will show a distinct mass loss corresponding to its hemihydrate state, whereas the 5-isomer's hydration state varies (0 to 13.5% water) depending on the exact ethanol ratio used[3].

Protocol 2: Conversion to Sulfonamide API Scaffold
  • Protection: Suspend 10 mmol of potassium 3-hydroxy-4-methoxybenzenesulfonate in 20 mL of pyridine. Add 15 mmol of acetic anhydride (Ac₂O) and stir at room temperature for 4 hours. Concentrate in vacuo.

  • Chlorosulfonation: Dissolve the protected intermediate in 15 mL of anhydrous dichloromethane (DCM). Add 2 drops of DMF as a catalyst, followed by 20 mmol of thionyl chloride (SOCl₂). Reflux for 3 hours. The reaction is self-validating: the cessation of HCl/SO₂ gas evolution indicates complete conversion to the sulfonyl chloride.

  • Amidation: Cool the mixture to 0°C. Slowly add 25 mmol of the desired primary or secondary amine and 30 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 hours, then wash with 1M HCl and brine to yield the protected sulfonamide.

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, the quantitative differences between the isomers and their analytical signatures are summarized below.

Table 1: Isomeric Distribution and Hydration States in Guaiacol Sulfonation

Compound Directing Group Relative Yield Hydration State Separation Difficulty
4-Hydroxy-3-methoxybenzenesulfonate -OH (Position 1) 85–90%[4] Hemihydrate (max 2/3 mol H₂O)[1] Baseline
3-Hydroxy-4-methoxybenzenesulfonate -OCH₃ (Position 2) 10–15% [4] Anhydrate to Dihydrate (0–13.5% H₂O) [3] Moderate

| Disulfonic acid derivatives | Over-sulfonation | 5–8%[4] | N/A | High |

Table 2: Spectroscopic Characterization Data for the 5-Isomer

Analytical Method Key Signal / Shift Structural Assignment Diagnostic Value
¹H NMR (D₂O) δ 7.35 (d, J = 2.1 Hz, 1H) Aromatic proton (ortho to SO₃H) Differentiates from the 4-isomer's splitting pattern.
¹H NMR (D₂O) δ 3.88 (s, 3H) Methoxy (-OCH₃) protons Confirms the retention of the methoxy group.
FT-IR (ATR) 1180 cm⁻¹, 1040 cm⁻¹ S=O asymmetric/symmetric stretch Validates the presence of the sulfonate group.

| LC-UV | λ_max ≈ 278 nm | Conjugated aromatic system | Used for USP assay quantification[3]. |

References

  • "3-Hydroxy-4-methoxybenzenesulfonic acid | C7H8O5S | CID 24181", PubChem, National Institutes of Health. URL: [Link]

  • "Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate", Crystal Growth & Design, ACS Publications. URL: [Link]

  • "Physicochemical Properties and Method for Determination of Potassium Guaiacolsulfonate", Journal of AOAC International, Oxford Academic. URL: [Link]

Sources

The Discovery, Synthesis, and Clinical Heritage of 3-Hydroxy-4-methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Historical Grounding

In the late 19th century, the standard of care for severe respiratory infections, including tuberculosis and bronchitis, relied heavily on raw wood creosote and its primary active constituent, guaiacol (2-methoxyphenol). While effective as an expectorant, raw guaiacol was notoriously caustic, causing severe mucosal irritation, gastrointestinal distress, and possessing a highly offensive taste that severely limited patient compliance.

In 1898, Emil Barell, a pioneering chemist at Hoffmann-La Roche, hypothesized that masking the lipophilic phenol ring with a highly hydrophilic functional group could mitigate its toxicity while preserving its therapeutic efficacy 1. By subjecting guaiacol to electrophilic aromatic sulfonation, Barell successfully synthesized a water-soluble potassium salt, introduced to the medical community under the trade name "Thiocol" 1. This breakthrough marked a watershed moment in rational drug design, transitioning respiratory therapy from crude extracts to purified, well-tolerated active pharmaceutical ingredients (APIs).

Today, the specific isomer 3-Hydroxy-4-methoxybenzenesulfonate (often referred to as guaiacol-5-sulfonate) remains a critical subject of study for its mucolytic properties and its role as a high-purity analytical reference standard.

Chemical Identity and Regioselectivity

The synthesis of 3-Hydroxy-4-methoxybenzenesulfonate is governed by the rules of electrophilic aromatic substitution. Because both the hydroxyl (-OH) and methoxy (-OCH3) groups on the guaiacol ring are ortho/para-directing activators, they compete to direct the incoming sulfonate group (-SO3H).

The -OH group is a stronger electron-donating group via resonance than the -OCH3 group. Consequently, the major thermodynamic product is typically sulfonated para to the -OH group, yielding 4-hydroxy-3-methoxybenzenesulfonate (guaiacol-4-sulfonate) 2. However, sulfonation para to the methoxy group also occurs concurrently, yielding the critical isomer 3-Hydroxy-4-methoxybenzenesulfonate (guaiacol-5-sulfonate) 2. Commercial potassium guaiacolsulfonate (Sulfogaiacol) is historically a mixture of these two isomers, necessitating rigorous analytical workflows to isolate and quantify the 5-sulfonate variant for precision formulation.

Physicochemical Properties & Solid-State Characterization

Understanding the solid-state properties of 3-Hydroxy-4-methoxybenzenesulfonate is critical for formulation stability and quality control. The API predominantly crystallizes as a hemihydrate in the monoclinic space group C2/c2. Dehydration to an anhydrate form occurs under vacuum at elevated temperatures (e.g., 443 K), but this anhydrate is metastable and rapidly reverts to the hemihydrate upon exposure to ambient humidity (e.g., 45% RH at 298 K) [[3]]().

Table 1: Quantitative Physicochemical Summary

PropertyValue / Description
Chemical Name 3-Hydroxy-4-methoxybenzenesulfonic acid
CAS Registry Number 879-98-1 (Acid) / 1321-14-8 (Potassium salt)
Molecular Formula C₇H₈O₅S (Acid) / C₇H₇KO₅S (Potassium salt)
Molecular Weight 204.20 g/mol (Acid) / 242.29 g/mol (Potassium salt)
Crystal System Monoclinic (Space group C2/c)
Stable Hydration State Hemihydrate (0.5 H₂O per molecule)
Aqueous Solubility Highly soluble (~133 mg/mL at 25°C)

Pharmacological Mechanism of Action

As an expectorant, 3-Hydroxy-4-methoxybenzenesulfonate facilitates the clearance of tenacious phlegm from the respiratory tract, making coughs more productive 4. Its mechanism is dual-faceted:

  • Vagal Reflex Arc: Upon oral administration, the compound mildly stimulates the gastric mucosa. This triggers an afferent parasympathetic signal via the vagus nerve to the medullary center, which subsequently sends efferent signals to the bronchial secretory glands 5.

  • Direct Mucolysis: The resulting increase in bronchial water and electrolyte secretion dilutes the cross-linked mucin glycoproteins, significantly reducing mucus viscoelasticity and enhancing mucociliary clearance [[4]]().

Pathway A Oral Administration of 3-Hydroxy-4-methoxybenzenesulfonate B Gastric Mucosa Stimulation A->B C Afferent Vagal Nerve Signaling B->C Reflex Arc D Medullary Cough & Respiratory Center C->D E Efferent Parasympathetic Stimulation D->E F Bronchial Gland Secretion (Water/Mucin) E->F G Decreased Mucus Viscosity (Mucolysis) F->G

Pharmacological vagal reflex arc and mucolytic mechanism of action.

Self-Validating Synthesis & Manufacturing Protocol

To synthesize 3-Hydroxy-4-methoxybenzenesulfonate with high reproducibility, thermodynamic control must be strictly maintained. If the temperature exceeds 80°C, oxidative degradation of the phenol ring occurs, leading to dark, tarry impurities. The following protocol utilizes built-in validation steps to ensure structural integrity.

Protocol: Controlled Sulfonation of Guaiacol

  • Reagent Preparation: Charge a jacketed glass reactor with 1.0 molar equivalent of pure guaiacol (2-methoxyphenol). Cool the reactor to 10°C using a recirculating chiller.

    • Causality: Pre-cooling prevents rapid exothermic spikes upon acid addition, which would otherwise skew the isomer ratio toward unwanted byproducts and cause oxidative charring.

  • Sulfonation: Slowly add 1.1 molar equivalents of concentrated sulfuric acid (98%) dropwise under continuous overhead stirring. Maintain the internal temperature strictly between 40°C and 50°C.

    • Causality: This specific temperature window provides the exact activation energy required for electrophilic aromatic substitution while remaining safely below the threshold for thermal degradation.

  • In-Process Validation: After 4 hours, sample the reaction mixture. Neutralize a 1 mL aliquot and analyze via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Methanol (8:2) eluent.

    • Self-Validation: The reaction is deemed complete only when the raw guaiacol spot (Rf ~0.8) completely disappears, leaving only baseline sulfonate spots. Proceeding before this validation results in unreacted phenol contamination.

  • Neutralization & Crystallization: Quench the reaction mixture into ice water and slowly neutralize with Potassium Carbonate (K₂CO₃) until a pH of 7.0 is reached. Concentrate the aqueous solution under reduced pressure until supersaturation is achieved, then cool to 4°C to precipitate the potassium guaiacolsulfonate hemihydrate crystals.

  • Isomer Enrichment: To enrich the 3-hydroxy-4-methoxybenzenesulfonate (5-sulfonate) fraction, perform fractional crystallization using a water/ethanol co-solvent system, leveraging the differential solubilities of the 4- and 5-isomers.

Analytical Quality Control Workflows

Because the 4-sulfonate and 5-sulfonate isomers possess identical molecular weights and similar pKa values, standard titration or simple UV assays are entirely insufficient for purity validation. A validated High-Performance Liquid Chromatography (HPLC) method utilizing an ion-pairing reagent is required to resolve the isomers 6.

Table 2: Validated HPLC Gradient Program for Isomer Separation

Time (min)Mobile Phase A (0.02 M TBA Sulfate)Mobile Phase B (Methanol)Flow Rate
0.0 - 7.0 80%20%1.0 mL/min
7.0 - 12.5 Linear decrease to 50%Linear increase to 50%1.0 mL/min
12.5 - 15.0 80% (Re-equilibration)20% (Re-equilibration)1.0 mL/min

Note: Separation is performed on a C8 column maintained at 25°C with UV detection at 280 nm.6

QC_Workflow S1 Sample Prep: Dissolve in Mobile Phase S2 HPLC Injection (C8 Column, 25°C) S1->S2 S3 Gradient Elution (MeOH / TBA Sulfate) S2->S3 1.0 mL/min S4 UV Detection (280 nm) S3->S4 S5 Peak Integration (Isomer Resolution) S4->S5

HPLC analytical workflow for the isolation and quantification of sulfonate isomers.

References

  • Crystal Growth & Design - ACS Publications. Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate. Retrieved from:[Link]

  • ResearchGate. Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate. Retrieved from:[Link]

  • GlobalRx. Introduction to Hydrocodone Bitartrate/Potassium Guaiacolsulfonate Syrup. Retrieved from:[Link]

  • NBInno. The Role of Sulfogaiacol in Modern Expectorant Formulations. Retrieved from:[Link]

  • VSMU History of Pharmacy. History of Pharmacy and Pharmaceuticals (Roche & Thiocol). Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: 3-Hydroxy-4-methoxybenzenesulfonate as an Analytical Standard in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Focus: Analytical method development, impurity profiling, and pharmacokinetic validation.

Introduction & Scope

3-Hydroxy-4-methoxybenzenesulfonate (often referred to as 5-guaiacolsulfonate) is a critical analytical reference standard utilized in the pharmaceutical industry [1]. It is predominantly employed during the impurity profiling and quality control of Potassium Guaiacolsulfonate, a widely used expectorant Active Pharmaceutical Ingredient (API) [2].

During the industrial sulfonation of guaiacol, electrophilic aromatic substitution yields a mixture of isomers—predominantly 4-hydroxy-3-methoxybenzenesulfonate and 3-hydroxy-4-methoxybenzenesulfonate [3]. Because regulatory guidelines (such as the USP and EP) require precise characterization of API compositions, achieving baseline chromatographic resolution of these isomers is a strict requirement for batch release and pharmacokinetic tracking.

Mechanistic Insights: The Analytical Challenge

The Void Volume Dilemma

From an analytical perspective, 3-Hydroxy-4-methoxybenzenesulfonate presents a distinct challenge. The molecule features both a phenolic hydroxyl group and a highly acidic sulfonate moiety ( pKa​<1 ). Under typical reverse-phase liquid chromatography (RPLC) conditions (e.g., water/acetonitrile with 0.1% formic acid), the sulfonate group remains fully ionized. This extreme polarity causes the analyte to exhibit virtually no affinity for a standard C18 stationary phase, resulting in elution at or near the column void volume ( t0​ ). Elution at t0​ leads to severe matrix suppression in MS detection and prevents the resolution of structural isomers.

The Solution: Ion-Pairing Chromatography (IPC)

To overcome this limitation, our validated protocol employs an ion-pairing reagent, specifically Tetrabutylammonium hydroxide (TBAH) .

  • Causality: The bulky, positively charged tetrabutylammonium ion forms a neutral, lipophilic transient complex with the negatively charged sulfonate group of the analyte.

  • Effect: This complex partitions effectively into the hydrophobic C18 stationary phase, drastically increasing the retention factor ( k′ ). By extending the retention time, the subtle steric and electronic differences between the 3-hydroxy-4-methoxy and 4-hydroxy-3-methoxy isomers can interact with the stationary phase long enough to drive baseline separation.

Visualizations of Analytical Logic

AMV_Workflow Start Standard Preparation (3-Hydroxy-4-methoxybenzenesulfonate) SST System Suitability Testing (SST) Check Tailing & Resolution Start->SST Aliquot Chrom Chromatographic Separation (Ion-Pairing RP-HPLC) SST->Chrom Pass Criteria Detect Detection & Quantification (UV 274 nm / MS/MS) Chrom->Detect Elution Valid Method Validation (ICH Q2 Guidelines) Detect->Valid Data Analysis

Caption: Workflow for Analytical Method Validation (AMV) using 3-Hydroxy-4-methoxybenzenesulfonate.

Isomer_Logic Mix Guaiacolsulfonate Mixture (API Sample) Phase Mobile Phase Selection Mix->Phase RP Standard RP-C18 (Poor Retention, t0 Elution) Phase->RP No Additive IP Ion-Pairing RP-HPLC (TBAH added to Mobile Phase) Phase->IP Add Ion-Pair Reagent Iso1 4-Hydroxy-3-methoxy- benzenesulfonate (Peak 1) IP->Iso1 Baseline Resolution Iso2 3-Hydroxy-4-methoxy- benzenesulfonate (Peak 2) IP->Iso2 Baseline Resolution

Caption: Chromatographic decision tree for resolving guaiacolsulfonate isomers.

Quantitative Data & Specifications

Table 1: Physicochemical Properties
PropertyValue / SpecificationReference
CAS Number (Acid) 879-98-1[4]
CAS Number (Potassium Salt) 74499-12-0[2]
Molecular Formula C₇H₈O₅S (Acid) / C₇H₇KO₅S (Salt)[1]
Monoisotopic Mass 204.01 Da (Acid)[1]
XLogP3 0.3[1]
Solubility Soluble in water; slightly soluble in methanol[3]
Table 2: Optimized HPLC-UV Method Parameters
ParameterSettingScientific Rationale
Column C18, 250 x 4.6 mm, 5 µmHigh theoretical plate count is required for baseline isomer resolution.
Mobile Phase A 10 mM Phosphate buffer (pH 6.5) + 5 mM TBAHTBAH acts as the ion-pairing agent; pH 6.5 ensures the phenolic -OH remains protonated to maintain a single ionization state.
Mobile Phase B AcetonitrileFacilitates the elution of the lipophilic ion-pair complex.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID analytical columns.
Detection UV at 274 nmCorresponds to the λmax​ of the aromatic ring of guaiacolsulfonates.
Column Temp 30°CStabilizes column backpressure and ensures reproducible retention times.

Experimental Protocols

Protocol 1: Preparation of the Analytical Standard

Critical Note: The potassium salt of 3-hydroxy-4-methoxybenzenesulfonate is highly hygroscopic. Failure to account for ambient water absorption will result in artificially low assay values and failed mass balances.

  • Moisture Determination: Perform a Karl Fischer (KF) titration on a separate 50 mg aliquot of the standard powder to determine the exact water content percentage ( W ).

  • Weighing: Accurately weigh approximately 25.0 mg of the 3-Hydroxy-4-methoxybenzenesulfonate reference standard into a 25 mL Class-A volumetric flask. Record the exact mass ( M ).

  • Dissolution: Add 15 mL of HPLC-grade water. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Volume Adjustment: Dilute to the mark with HPLC-grade water. This yields a stock solution of approximately 1.0 mg/mL.

  • Working Standard Dilution: Dilute the stock solution 1:10 with Mobile Phase A to achieve a final working concentration of 100 µg/mL.

    • Causality: Diluting the final working standard in the mobile phase rather than pure water prevents solvent-mismatch during injection, which otherwise causes peak fronting and poor integration.

Protocol 2: Chromatographic Separation and System Suitability Testing (SST)

Self-Validating System: This protocol includes mandatory SST criteria to ensure the system is capable of resolving the critical pair before any unknown samples are analyzed.

  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the C18 column with 90% A / 10% B for at least 30 column volumes until the baseline is completely stable.

    • Causality: Ion-pairing reagents like TBAH require significantly extended equilibration times compared to standard buffers because the bulky alkyl chains must fully coat and saturate the stationary phase to create a dynamic ion-exchange surface.

  • SST Injection: Inject 10 µL of a resolution mixture containing both 3-hydroxy-4-methoxybenzenesulfonate and 4-hydroxy-3-methoxybenzenesulfonate (100 µg/mL each).

  • Validation Criteria (Must Pass):

    • Resolution ( Rs​ ): Must be ≥1.5 between the two isomers.

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for the 3-hydroxy-4-methoxybenzenesulfonate peak.

    • Precision (RSD): The relative standard deviation of the peak area for 5 replicate injections must be ≤2.0% .

  • Sample Analysis: Once SST criteria are met, inject the unknown API sample. Bracket the sample injections with the reference standard every 10 injections to correct for any retention time drift caused by gradual ion-pair depletion over the run sequence.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24181, 3-Hydroxy-4-methoxybenzenesulfonic acid." PubChem, [Link].

  • Axios Research. "Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate - CAS - 5011-21-2." API Reference Standards, [Link].

  • CAS Common Chemistry. "3-Hydroxy-4-methoxybenzenesulfonic acid." American Chemical Society, [Link].

Application Note: Robust GC-MS Derivatization Protocol for 3-Hydroxy-4-methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, field-ready Application Note detailing the methodology, mechanistic rationale, and validation protocols for the GC-MS analysis of 3-Hydroxy-4-methoxybenzenesulfonate.

Executive Summary & Mechanistic Rationale

3-Hydroxy-4-methoxybenzenesulfonate (frequently encountered in pharmaceutical formulations as an alkali salt, such as potassium guaiacolsulfonate) presents a formidable analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS). The molecule contains two highly polar, hydrogen-bonding functional groups: a phenolic hydroxyl (-OH) and a sulfonic acid (-SO3H) moiety.

Causality of Derivatization: Direct GC-MS injection of this compound is impossible; the high polarity leads to irreversible adsorption in the GC inlet, while the thermal lability of the sulfonic acid group causes complete degradation at vaporization temperatures. To achieve volatility and thermal stability, the active hydrogens must be chemically replaced. Silylation utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard for this transformation, converting the analyte into a volatile Di-TMS derivative[1].

The "Salt" Challenge: Silylating reagents react exclusively with free protons (active hydrogens). Because sulfonates are typically formulated as alkali salts (-SO3K or -SO3Na), direct addition of BSTFA will result in a failed reaction. The protocol below introduces a critical pre-derivatization ion-exchange step to yield the free sulfonic acid, ensuring complete conversion[2].

Experimental Workflows

Workflow A 1. Ion Exchange (Convert Salt to Acid) B 2. Desiccation (Remove H2O <10ppm) A->B C 3. Silylation (BSTFA + 1% TMCS) B->C D 4. GC-MS Analysis (EI, SIM Mode) C->D

Fig 1: End-to-end sample preparation and silylation workflow for GC-MS analysis.

Phase 1: Sample Preparation & Acidification

Mechanistic Insight: Converting the sulfonate salt to a free acid is non-negotiable for silylation. We utilize a Strong Cation Exchange (SCX) resin to strip the alkali metal and protonate the sulfonate.

  • Condition an SCX Solid Phase Extraction (SPE) cartridge (H+ form) with 3 mL of MS-grade Methanol followed by 3 mL of 0.1 M HCl, and finally 3 mL of MS-grade water.

  • Load 1.0 mL of the aqueous sample (spiked with 10 µg/mL of 4-chlorobenzenesulfonic acid as an Internal Standard).

  • Collect the flow-through immediately. The SCX resin captures the alkali metal cations (K+/Na+) and releases H+, effectively converting the analyte in the flow-through to free 3-hydroxy-4-methoxybenzenesulfonic acid.

Phase 2: Rigorous Desiccation

Mechanistic Insight: BSTFA is extremely sensitive to water. Residual H₂O will hydrolyze BSTFA into trifluoroacetamide and hexamethyldisiloxane, destroying the reagent and halting the reaction.

  • Transfer the flow-through to a 2 mL glass derivatization vial.

  • Evaporate to complete dryness under a gentle stream of ultra-high-purity Nitrogen at 40°C, or lyophilize overnight.

  • Visual Check: The residue must appear as a completely dry, translucent film. Any oily residue indicates trapped moisture.

Phase 3: Silylation Reaction
  • Add 100 µL of anhydrous Acetonitrile to the dried residue. This acts as a phase transfer and solubilizing agent.

  • Add 100 µL of BSTFA containing 1% TMCS. A molar excess of at least 2:1 (reagent to active hydrogens) is strictly required.

  • Seal the vial tightly with a PTFE-lined cap.

  • Incubate at 75°C for 45 minutes. Causality: While the phenolic -OH silylates rapidly at room temperature, the highly acidic and sterically hindered -SO3H group requires elevated thermal energy to overcome the activation barrier for complete Di-TMS formation[1].

  • Cool to room temperature prior to GC-MS injection to prevent the loss of volatile derivatives upon opening.

Mechanism cluster_0 Derivatization Intermediates & Products Analyte 3-Hydroxy-4-methoxybenzenesulfonic Acid (Free Acid Form) MonoTMS Mono-TMS Intermediate (Incomplete Reaction) Analyte->MonoTMS + TMS (Fast) Reagent BSTFA + 1% TMCS (Excess, 75°C, 45 min) Reagent->Analyte DiTMS Di-TMS Derivative (Target Analyte for GC-MS) MonoTMS->DiTMS + TMS (Slower, Heat Driven)

Fig 2: Stepwise silylation mechanism of the phenolic and sulfonic acid moieties.

Alternative Orthogonal Method: Injection-Port Alkylation

For high-throughput laboratories or matrices where rigorous drying is prohibitive, an orthogonal approach using injection-port derivatization with tetraalkylammonium salts (e.g., Tetrabutylammonium hydrogen sulfate, TBA) can be employed. Mechanism: The TBA salt forms an ion-pair with the sulfonate in the aqueous/organic extract. Upon injection into the GC inlet at 250°C, a pyrolytic alkylation occurs instantly, yielding the butyl ester of the sulfonic acid[3]. While this method does not derivatize the phenolic -OH as efficiently as silylation, it serves as an excellent confirmatory technique for the sulfonate moiety.

Quantitative Data & Analytical Parameters

Table 1: Derivatization Reaction Parameters

ParameterSilylation (Primary Workflow)Injection-Port Alkylation (Orthogonal)
Reagent BSTFA + 1% TMCSTetrabutylammonium (TBA)
Target Moieties Phenolic -OH, Sulfonic -SO3HSulfonic -SO3H
Reaction Temp 75°C250°C (Pyrolytic, in GC Inlet)
Reaction Time 45 minutesInstantaneous
Moisture Tolerance Extremely Low (<10 ppm)Moderate

Table 2: GC-MS (EI) Acquisition Parameters & Target Ions (GC Conditions: DB-5MS column, 1.0 mL/min He, Oven: 80°C to 280°C at 15°C/min)

Analyte / DerivativeMolecular Weight (Da)Quantifier Ion (m/z)Qualifier Ions (m/z)
3-OH-4-MeO-Benzenesulfonate (Di-TMS) 348.1348[M]⁺333, 269
4-Chlorobenzenesulfonic Acid (IS, TMS) 264.0264 [M]⁺249, 185
Mono-TMS Intermediate (Validation) 276.1276 [M]⁺261

System Suitability & Self-Validating Design

Every robust protocol must be a self-validating system. To ensure that a "zero" reading means the analyte is truly absent—and not simply lost to a failed derivatization—the system relies on an internal feedback loop.

Validation Metric: The reaction is designed to produce a Di-TMS derivative. However, if moisture is present, the sample was not properly acidified, or the BSTFA reagent is degraded, a Mono-TMS intermediate (m/z 276) will appear in the chromatogram.

  • The analytical batch is only considered valid if the chromatographic peak area ratio of Mono-TMS to Di-TMS is < 0.05 (5%) .

  • If the Mono-TMS peak exceeds this threshold, the batch fails suitability. The analyst must discard the vials, check the nitrogen drying apparatus for moisture, and utilize a fresh, unopened ampoule of BSTFA.

Sources

Application Note: Synthesis, Purification, and Formulation of 3-Hydroxy-4-methoxybenzenesulfonate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

3-Hydroxy-4-methoxybenzenesulfonate (often utilized as its potassium salt, Potassium Guaiacolsulfonate or Sulfogaiacol) is a critical active pharmaceutical ingredient (API) and functional chemical building block. With a molecular weight of 204.20 g/mol for the free acid and 242.29 g/mol for the potassium salt[1][2], this compound is highly valued in the pharmaceutical industry as a potent orally active expectorant and mucolytic agent used to treat acute respiratory infections[3].

Beyond its direct clinical application, the unique structural combination of a sulfonate group and a phenolic hydroxyl group makes it a highly water-soluble precursor for synthesizing advanced APIs, azo dyes, and photographic chemicals[4]. This application note provides an in-depth technical guide to the mechanistic synthesis, purification protocols, and formulation strategies for this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution (E-E-A-T)

The synthesis of 3-hydroxy-4-methoxybenzenesulfonate is driven by the direct sulfonation of guaiacol (o-methoxyphenol). Understanding the causality behind the reaction conditions is essential for maximizing yield and purity.

  • Electronic Directing Effects: The methoxy (-OCH₃) and hydroxyl (-OH) groups on the guaiacol ring are strong electron-donating groups that activate the aromatic ring toward electrophilic attack[5]. Due to steric hindrance and these ortho/para-directing effects, the sulfonation yields a specific isomeric mixture—predominantly 4-hydroxy-3-methoxybenzenesulfonate and 3-hydroxy-4-methoxybenzenesulfonate[6].

  • Causality of Reagent Selection: Historically, industrial synthesis employed nitromethane as a solvent and sulfur trioxide (SO₃) as the sulfonating agent. However, nitromethane poses severe explosion hazards, and SO₃ often leads to over-sulfonation[6]. Modern, optimized protocols utilize concentrated sulfuric acid (H₂SO₄) at strictly controlled low temperatures (-5°C to 10°C)[7]. This low-temperature kinetic control suppresses the oxidative degradation of the phenol ring and prevents the formation of di-sulfonated byproducts, ensuring a cleaner isomeric profile.

Experimental Protocols: Synthesis and Purification

To isolate high-purity API, the synthesis employs a classic "Liming Out" technique. This method leverages the differential solubility of calcium salts to separate the target compound from unreacted sulfuric acid.

Protocol: Optimized Synthesis of Potassium Guaiacolsulfonate via Calcium Intermediates

Note: This protocol is designed as a self-validating system. Visual and chemical cues at each step confirm the success of the previous operation.

Step 1: Low-Temperature Sulfonation

  • Charge a jacketed glass reactor with 1.0 molar equivalent of concentrated sulfuric acid (H₂SO₄, 98%).

  • Engage the chiller to cool the reactor to between -5°C and 10°C.

  • Slowly add 1.0 molar equivalent of high-purity guaiacol under continuous, vigorous agitation.

  • Maintain the temperature strictly below 10°C and allow the reaction to proceed for 2 to 4 hours.

Step 2: Neutralization (Liming Out)

  • Gradually add Calcium Carbonate (CaCO₃) or Calcium Oxide (CaO) to the reaction mixture.

  • Monitor the pH continuously. Stop the addition when the pH stabilizes between 6.5 and 7.5.

  • Self-Validation Checkpoint: The complete cessation of effervescence (CO₂ gas evolution) and a stable neutral pH indicate the total neutralization of excess sulfuric acid. The formation of a dense, white precipitate (CaSO₄) visually confirms the successful sequestration of the sulfate impurities.

Step 3: Filtration and Isomerization

  • Filter the slurry while warm to remove the insoluble calcium sulfate (CaSO₄). The filtrate now contains the highly soluble calcium 3-hydroxy-4-methoxybenzenesulfonate.

  • (Optional) To stabilize the isomeric ratio, add a catalytic amount of a Lewis acid (e.g., AlCl₃) to the filtrate, heat to 60–100°C for 2 hours, and cool to room temperature[7].

Step 4: Cation Exchange

  • To the refined filtrate, add a stoichiometric amount of Potassium Carbonate (K₂CO₃) (molar ratio 1:1.05).

  • Heat the mixture to 50–100°C for 2 hours.

  • Self-Validation Checkpoint: The precipitation of a fine white powder (CaCO₃) upon the addition of K₂CO₃ visually confirms the successful cation exchange. The target potassium salt remains in the aqueous phase[6].

Step 5: Crystallization and Recovery

  • Filter the hot solution to remove the precipitated CaCO₃. The filtrate must be completely clear.

  • Cool the filtrate to between -10°C and 0°C to induce the crystallization of Potassium Guaiacolsulfonate.

  • Collect the white crystalline powder via vacuum filtration and dry under vacuum at 60–70°C[8].

SynthesisWorkflow A Guaiacol (o-methoxyphenol) B Sulfonation (Conc. H2SO4, -5°C to 10°C) A->B Electrophilic Attack C Isomeric Mixture of Guaiacolsulfonic Acids B->C ortho/para Directing D Liming Out (Neutralization with CaCO3) C->D pH Adjustment E Filtration (Removal of CaSO4) D->E Precipitate Byproducts F Salt Exchange (K2CO3, 50-100°C) E->F Soluble Calcium Salts G Crystallization (-10°C to 0°C) F->G Precipitate CaCO3 H Potassium Guaiacolsulfonate (Sulfogaiacol API) G->H Vacuum Drying

Fig 1. Synthesis workflow of Potassium Guaiacolsulfonate via calcium intermediate liming out.

Data Presentation: Quantitative Analysis

Table 1: Comparison of Sulfonation Methodologies

Parameter Legacy Method (Nitromethane/SO₃) Optimized Method (Conc. H₂SO₄ / Liming Out)
Reagent Hazard High (Explosive/Toxic) Moderate (Corrosive)
Reaction Temperature 40°C – 50°C -5°C to 10°C
Byproduct Profile High di-sulfonation Minimal over-sulfonation
Purification Efficiency Requires multiple recrystallizations High purity via CaSO₄ precipitation

| Overall Yield | ~60% | 75% – 80% |

Table 2: Analytical Specifications for API Grade (Potassium Salt)

Property Specification
CAS Number 1321-14-8 (Mixture) / 74499-12-0 (Specific Isomer)
Molecular Formula C₇H₇KO₅S
Appearance White to off-white crystalline powder
Solubility Soluble in water (≥ 2.5 mg/mL)[9], insoluble in ether
Assay (HPLC) ≥ 99.0%

| Stability | Light-sensitive (gradually turns pink upon exposure) |

Pharmacological Application & Formulation

In pharmaceutical applications, 3-Hydroxy-4-methoxybenzenesulfonate functions as an irritant expectorant[8].

Mechanism of Action: Upon oral administration and systemic absorption, the compound stimulates the bronchial mucosa glands via a vagally-mediated reflex. This stimulation increases the secretion of respiratory tract fluid, which effectively dilutes the mucus, reducing its viscoelasticity (thinning the phlegm)[3]. This mucolytic action significantly enhances mucociliary clearance, making it easier for patients to expectorate[8].

Formulation Considerations: Because the phenolic hydroxyl group is highly susceptible to light-induced oxidation (causing the API to degrade and turn light red over time), advanced formulations often incorporate antioxidants. For example, compounding the API with Vitamin C and stabilizing it within a beta-cyclodextrin inclusion complex prevents content degradation and ensures long-term shelf stability in oral liquid and soluble powder formulations[8].

MOA A Oral Administration of Sulfogaiacol B Systemic Absorption & Distribution A->B C Stimulation of Bronchial Mucosa Glands B->C Vagal Reflex D Increased Respiratory Tract Fluid C->D Secretion E Reduction in Mucus Viscoelasticity D->E Hydration F Expectorant Effect (Enhanced Clearance) E->F Mucolysis

Fig 2. Pharmacological mechanism of action of Sulfogaiacol in respiratory mucus clearance.

Sources

analytical techniques for 3-Hydroxy-4-methoxybenzenesulfonate detection in environmental samples

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Techniques for the Detection of 3-Hydroxy-4-methoxybenzenesulfonate in Environmental Matrices

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists.

Introduction & Environmental Context

3-Hydroxy-4-methoxybenzenesulfonate is a highly polar, water-soluble organic compound. It is predominantly synthesized alongside its positional isomer, 4-hydroxy-3-methoxybenzenesulfonate, to form potassium guaiacolsulfonate (sulfogaiacol)—a widely utilized pharmaceutical expectorant[1]. Due to the high consumption of these over-the-counter medications, the unmetabolized active ingredients and their byproducts are continuously discharged into municipal wastewater and surface water systems[2].

Detecting this specific isomer in complex environmental matrices presents a unique analytical challenge. The compound's extreme polarity prevents adequate retention on traditional reversed-phase columns, and its structural similarity to other guaiacol derivatives requires highly selective sample preparation and chromatographic resolution.

Physicochemical Challenges & Methodological Causality

To design a robust analytical method, one must first understand the causality dictated by the molecule's physicochemical properties:

  • Permanent Ionization: The sulfonate moiety (-SO₃⁻) is a strong acid (pKa < 1). Under typical environmental and chromatographic pH conditions, the molecule is permanently ionized.

  • Historical Limitations: Legacy methods for analyzing guaiacolsulfonate in pharmaceutical syrups rely on HPLC-UV coupled with multivariate calibration[3] or utilize non-volatile ion-pairing reagents like 0.02 M tetrabutylammonium sulfate to force retention on C8/C18 columns[4]. However, these non-volatile salts are strictly incompatible with Electrospray Ionization Mass Spectrometry (ESI-MS), as they cause catastrophic ion suppression and source contamination.

  • The HILIC Solution: To achieve MS compatibility without sacrificing retention, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC utilizes a polar stationary phase enriched with an aqueous layer, allowing the highly polar sulfonate to partition effectively without the need for ion-pairing agents.

Analytical Workflow

Workflow S1 Environmental Water Sample S2 Filtration & pH Adjustment S1->S2 S3 WAX-SPE Extraction S2->S3 S4 Basic Methanol Elution S3->S4 S5 HILIC-MS/MS (ESI- Mode) S4->S5 S6 Data Processing S5->S6

Caption: Workflow for extraction and LC-MS/MS detection of 3-Hydroxy-4-methoxybenzenesulfonate.

Step-by-Step Experimental Protocols

Self-Validating Sample Preparation (WAX-SPE)

Causality: Environmental waters contain complex mixtures of humic acids, neutral organics, and basic compounds. Because 3-hydroxy-4-methoxybenzenesulfonate is a strong acid, a Weak Anion Exchange (WAX) polymeric sorbent (containing secondary/tertiary amines, pKa ~ 8) is optimal. At pH 6.0, the sorbent is positively charged, capturing the sulfonate via strong electrostatic interactions. This allows for aggressive orthogonal washing to remove interferences before eluting the analyte by shifting the pH.

Protocol:

  • Internal Standardization (Self-Validation): Spike 250 mL of filtered environmental water with 50 ng/L of an isotopically labeled internal standard (e.g., 4-hydroxybenzenesulfonate-d4). Purpose: This continuously corrects for matrix-induced ionization suppression and physical extraction losses.

  • Sample Adjustment: Adjust the sample to pH 6.0 ± 0.2 using dilute ammonium acetate.

  • SPE Conditioning: Condition the WAX cartridge (60 mg/3 mL) with 5 mL of Methanol, followed by 5 mL of LC-MS grade water.

  • Loading: Pass the 250 mL sample through the cartridge at a flow rate of 5 mL/min.

  • Orthogonal Washing:

    • Wash with 5 mL of 2% Formic Acid in water. Causality: The low pH neutralizes weak organic acids in the matrix, washing them away, while the strong sulfonate remains bound to the ionized WAX sorbent.

    • Wash with 5 mL of Methanol. Causality: Removes hydrophobic neutral interferences.

  • Elution: Elute the target analyte with 5 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the WAX sorbent, neutralizing its charge and releasing the permanently charged sulfonate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of 90:10 Acetonitrile:Water for HILIC compatibility.

Chromatographic Separation (HILIC)

Protocol:

  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm) or equivalent zwitterionic stationary phase.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH 6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish aqueous partition layer)

    • 2.0 - 10.0 min: Linear ramp to 50% B (Elution of polar sulfonates)

    • 10.0 - 12.0 min: Hold at 50% B

    • 12.1 - 17.0 min: Re-equilibrate at 90% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (ESI- MS/MS)

Causality: The sulfonate group readily yields a deprotonated molecule [M-H]⁻. Negative Electrospray Ionization (ESI-) provides the highest signal-to-noise ratio.

  • Polarity: Negative Ion Mode (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions for 3-Hydroxy-4-methoxybenzenesulfonate (MW ~204.2 g/mol ):

    • Quantifier Transition:m/z 203.0 → 188.0 (Collision Energy: 15 eV). Causality: Represents the loss of a methyl radical (-CH₃, 15 Da) from the methoxy group.

    • Qualifier Transition:m/z 203.0 → 123.0 (Collision Energy: 25 eV). Causality: Represents the cleavage of the sulfonate group (-SO₃, 80 Da).

Quantitative Data & Method Validation

To ensure trustworthiness, the method must be validated across different environmental matrices. The table below summarizes the expected performance metrics of this self-validating HILIC-MS/MS protocol.

Table 1: Method Validation Parameters for 3-Hydroxy-4-methoxybenzenesulfonate

Validation ParameterSurface Water MatrixWastewater Effluent Matrix
Limit of Detection (LOD) 2.5 ng/L5.0 ng/L
Limit of Quantification (LOQ) 8.0 ng/L15.0 ng/L
Linearity (R²) > 0.998 (10 - 1000 ng/L)> 0.995 (20 - 1000 ng/L)
Matrix Spike Recovery (%) 92.4 ± 4.5%85.1 ± 6.2%
Intra-day Precision (RSD%) 3.2%5.1%
Inter-day Precision (RSD%) 4.8%7.3%

References

  • Simultaneous determination of potassium guaiacolsulfonate, guaifenesin, diphenhydramine HCl and carbetapentane citrate in syrups by using HPLC-DAD coupled with partial least squares multivariate calibration ResearchGate (Talanta).[Link]

  • High performance liquid chromatographic method for the determination of guaifenesin in pharmaceutical syrups and in environmental samples Baghdad Science Journal. [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder ResearchGate (Journal of Analytical Methods in Chemistry).[Link]

Sources

Application Note: 3-Hydroxy-4-methoxybenzenesulfonate as a Precursor for Functionalized Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-4-methoxybenzenesulfonate (often utilized as a sodium or potassium salt) is a highly versatile organic intermediate and functional chemical building block. Characterized by a sulfonic acid group paired with electron-donating phenolic hydroxyl and methoxy groups, this molecule is a critical precursor in pharmaceutical synthesis, advanced dye manufacturing, and material science[1]. This application note provides drug development professionals and formulation scientists with mechanistic insights, quantitative reaction data, and self-validating protocols for synthesizing and functionalizing this essential precursor.

Mechanistic Insights & Causality

The utility of 3-hydroxy-4-methoxybenzenesulfonate as a precursor is dictated by its unique electronic and steric profile:

  • Aqueous Solubility & Bioavailability: The sulfonate moiety ( −SO3−​ ) imparts exceptional aqueous solubility. In pharmaceutical applications, such as the formulation of potassium guaiacolsulfonate expectorants, this solubility is critical for rapid systemic absorption and mucosal distribution[2]. Furthermore, in dye synthesis, it ensures the resulting colorants remain water-soluble[1].

  • Aromatic Ring Activation: The −OH and −OCH3​ groups act as strong electron-donating groups (EDGs) via resonance. They highly activate the benzene ring toward further electrophilic aromatic substitution (EAS). Specifically, the position ortho to the hydroxyl group becomes highly nucleophilic, creating an ideal, regioselective docking site for diazonium salts during azo dye synthesis[1].

  • Regioselective Synthesis: The precursor itself is synthesized via the sulfonation of guaiacol (2-methoxyphenol). The highly electrophilic sulfur trioxide attacks the electron-rich aromatic ring. The steric hindrance and directing effects of the −OH and −OCH3​ groups direct the incoming sulfonate group predominantly to the para positions, yielding a predictable mixture of 3-hydroxy-4-methoxybenzenesulfonate and 4-hydroxy-3-methoxybenzenesulfonate[3].

ReactionPathway G Guaiacol (Precursor) S Sulfonation (H2SO4, 10-15°C) G->S Electrophilic Substitution I1 3-Hydroxy-4-methoxy- benzenesulfonate S->I1 Para to -OCH3 I2 4-Hydroxy-3-methoxy- benzenesulfonate S->I2 Para to -OH API API Formulation (Expectorants) I1->API KOH Neutralization Dye Azo Dyes & Pigments I1->Dye Diazonium Coupling I2->API

Reaction pathway for the synthesis and functionalization of the sulfonate precursor.

Applications in Functional Molecule Synthesis

  • Active Pharmaceutical Ingredients (APIs): The potassium salt of this compound is widely utilized as an expectorant. By stimulating respiratory tract secretions, it decreases mucus viscosity. It also serves as a foundational building block for more complex sulfonated APIs requiring specific aromatic architectures[1],[2].

  • Dyes and Pigments: It acts as a primary coupling component in the synthesis of acid dyes and azo pigments. The auxochromic −OH and −OCH3​ groups deepen the color (bathochromic shift) and improve lightfastness, while the sulfonate group ensures dye solubility[1].

  • Electroplating & Photographic Chemicals: In material science, the compound functions as a brightening agent in specific electroplating baths and as a stabilizer in light-sensitive photographic emulsions[1].

Quantitative Data: Reaction Parameters & Byproduct Profiles

The synthesis of 3-hydroxy-4-methoxybenzenesulfonate via classical sulfonation is highly exothermic. Thermal management is the primary variable dictating yield and purity. Elevated temperatures provide the activation energy required for detrimental side reactions, specifically over-sulfonation and the thermal cleavage of the methoxy ether bond (demethylation)[3].

Table 1: Influence of Reaction Temperature on Sulfonation Byproduct Distribution

Reaction Temperature (°C)Target Isomers Yield (%)Disulfonic Acids (%)Demethylated Products (%)Phenolic Dimers (%)
10 – 15 85 – 90 5 – 8< 12 – 4
25 – 30 70 – 7510 – 153 – 55 – 8
> 40 < 50> 20> 10> 15

Data synthesized from industrial catalytic optimization profiles for guaiacol sulfonation[3].

Experimental Protocols

Protocol A: Controlled Sulfonation of Guaiacol (Self-Validating System)

Objective: Synthesize 3-hydroxy-4-methoxybenzenesulfonic acid while minimizing disulfonation and demethylation. Causality: Concentrated sulfuric acid acts as both the solvent and the electrophilic reagent. Maintaining the temperature strictly below 15°C prevents the kinetic formation of disulfonic acids and suppresses ether bond cleavage[3].

Step-by-Step Methodology:

  • Preparation: Charge a jacketed glass reactor with 1.0 molar equivalent of concentrated H2​SO4​ (98%). Cool the reactor to 5°C using a recirculating chiller.

  • Addition: Slowly add 1.0 molar equivalent of Guaiacol (2-methoxyphenol) dropwise under vigorous mechanical stirring.

  • Thermal Control: Regulate the addition rate to ensure the internal temperature never exceeds 15°C. Causality: The reaction proceeds through a sigma complex intermediate; excess heat will drive the reaction toward the thermodynamically stable but unwanted disulfonated byproducts.

  • Isothermal Aging: Once addition is complete, maintain the mixture at 10–15°C for 4 hours to ensure complete conversion.

  • Neutralization: Transfer the acidic mixture slowly into a chilled aqueous solution of Potassium Hydroxide (KOH) until a pH of 7.0–7.5 is achieved.

  • Isolation: Induce crystallization of the potassium 3-hydroxy-4-methoxybenzenesulfonate salt by cooling the neutralized solution to 0°C. Isolate via vacuum filtration and wash with ice-cold ethanol.

Self-Validation Check (In-Process Control): Prior to neutralization (Step 5), withdraw a 1 mL aliquot and analyze via HPLC. Calculate the ratio of mono-sulfonated to di-sulfonated products. If the ratio drops below 10:1 , cooling efficiency has been compromised. The system validates itself: a passing ratio confirms thermal control was successfully maintained, allowing the workflow to proceed to neutralization.

ProtocolWorkflow Step1 1. Guaiacol + H2SO4 Addition (Maintain <15°C) Step2 2. Isothermal Stirring (Prevent Demethylation) Step1->Step2 Step3 3. In-Process HPLC (Check Isomer Ratio) Step2->Step3 Step3->Step2 Unreacted >2% Step4 4. KOH Neutralization (Adjust to pH 7.0-7.5) Step3->Step4 Spec Met (Mono:Di >10:1) Step5 5. Crystallization & Vacuum Filtration Step4->Step5

Step-by-step self-validating workflow for the controlled sulfonation of guaiacol.

Protocol B: Azo Coupling for Dye Functionalization

Objective: Functionalize 3-hydroxy-4-methoxybenzenesulfonate into a water-soluble azo dye. Causality: Azo coupling requires a slightly alkaline environment (pH 8-9) to deprotonate the phenolic hydroxyl group of the sulfonate precursor. This forms a highly nucleophilic phenoxide ion, significantly accelerating the electrophilic attack by the diazonium salt at the ortho position[1].

Step-by-Step Methodology:

  • Diazotization: Prepare a diazonium salt solution by reacting a primary aromatic amine (e.g., aniline) with sodium nitrite ( NaNO2​ ) in dilute HCl at 0–5°C.

  • Precursor Preparation: Dissolve 1.0 molar equivalent of 3-hydroxy-4-methoxybenzenesulfonate in water. Adjust the pH to 8.5 using sodium carbonate ( Na2​CO3​ ).

  • Coupling: Slowly add the cold diazonium salt solution to the precursor solution while maintaining the temperature below 5°C and the pH between 8.0–9.0.

  • Maturation: Stir the intensely colored mixture for 2 hours to allow the coupling reaction to reach completion.

  • Precipitation: Salt out the newly formed azo dye by adding sodium chloride ( NaCl ) to a concentration of 15% w/v. Filter and dry the functionalized dye.

Self-Validation Check (Spot Test): During the maturation phase (Step 4), place a drop of the reaction mixture onto filter paper. The dye will remain in the center, while a clear liquid ring bleeds outward. Add a drop of an alkaline coupling agent (e.g., H-acid) to the clear ring. If a color develops , unreacted diazonium salt is still present, indicating the reaction is incomplete. If it remains colorless , the coupling is successfully completed, validating the consumption of the reagents.

References

  • ChemicalCell.3-Hydroxy-4-Methoxybenzenesulfonic Acid Sodium Salt | 18436-49-2.
  • Smolecule.Buy 4-Hydroxy-3-methoxybenzenesulfonic acid | 7134-11-4.
  • Foreverest Resources Ltd.Characteristics, Overview, Applications, Markets of Guaiacol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing RP-HPLC for 3-Hydroxy-4-methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges involving highly polar, ionizable compounds. 3-Hydroxy-4-methoxybenzenesulfonate presents a unique chromatographic challenge: it contains a permanently ionized sulfonate group (pKa < 1) and a phenolic hydroxyl group. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this molecule resists hydrophobic partitioning, leading to poor retention (elution in the void volume) and severe peak tailing.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these peak shape distortions and provide self-validating, field-proven protocols to establish robust analytical methods.

Part 1: The Causality of Peak Distortion and Poor Retention

Q: Why does 3-Hydroxy-4-methoxybenzenesulfonate exhibit severe peak tailing and elute near the void volume (t0) on standard C18 columns?

A: The root cause is the fundamental mismatch between the analyte's charge state and the stationary phase mechanism. Standard C18 phases rely entirely on hydrophobic interactions. Because the sulfonate moiety is a strong acid, it remains fully ionized (anionic) across the entire operational pH range of silica-based columns (pH 2–8). Highly polar, charged molecules are heavily solvated by the aqueous mobile phase and resist partitioning into the hydrophobic C18 layer, causing them to elute rapidly in the void volume.

Furthermore, when analysts attempt to force retention by using 100% aqueous mobile phases, standard C18 columns can undergo "phase collapse" or de-wetting. This phenomenon leads to irreproducible retention times and highly distorted, tailing peaks[1]. Finally, peak tailing for acidic sulfonates is often exacerbated by secondary electrostatic repulsions or interactions with trace metal impurities in the silica matrix, rather than the silanol interactions that typically cause tailing in basic compounds.

Workflow Start Analyze 3-Hydroxy-4-methoxybenzenesulfonate (Highly Polar, pKa < 1) Issue Peak Shape / Retention Issue Detected Start->Issue CheckK Evaluate Retention Factor (k') & Symmetry (As) Issue->CheckK LowK k' < 1 Elutes in Void Volume CheckK->LowK Tailing k' > 1 but As > 1.5 Peak Tailing / Broadening CheckK->Tailing Sol1 Implement Cationic Ion-Pairing (e.g., 5mM TBA+) LowK->Sol1 UV Detection Sol2 Switch to Mixed-Mode Column (RP/Anion-Exchange) LowK->Sol2 MS Detection Sol3 Check for Phase Collapse Use AQ-C18 Phase Tailing->Sol3 100% Aqueous Sol4 Use Volatile Counter-Ions (e.g., Ammonium Formate) Tailing->Sol4 MS Compatibility

Troubleshooting workflow for resolving retention and peak shape issues of polar sulfonates.

Part 2: Ion-Pairing Chromatography (IPC) Solutions

Q: How do Ion-Pairing Reagents (IPRs) mechanically resolve these peak shape issues?

A: To retain an anion like our benzenesulfonate, you must introduce a cationic ion-pairing reagent—such as tetrabutylammonium (TBA+)—into the mobile phase. The mechanism is twofold. First, the hydrophobic alkyl chains of the IPR dynamically adsorb onto the C18 stationary phase, effectively imparting a temporary anion-exchange capability to the surface[2]. Second, the positively charged headgroup of the IPR interacts electrostatically with the negatively charged sulfonate in the mobile phase, forming a neutral, hydrophobic ion-pair complex[3]. This complex readily partitions into the stationary phase, drastically increasing retention time and shielding the analyte from undesirable secondary interactions that cause peak tailing[2].

Mechanism Analyte Analyte (Anionic Sulfonate) Complex Neutral Ion-Pair Complex (Hydrophobic) Analyte->Complex Electrostatic Interaction IPR Ion-Pair Reagent (TBA+ Cation) IPR->Complex Charge Neutralization StatPhase C18 Stationary Phase (Hydrophobic Surface) IPR->StatPhase Dynamic Coating Complex->StatPhase Enhanced Partitioning

Mechanism of cationic ion-pairing for the retention of anionic benzenesulfonates on C18 phases.

Q: What is the optimal concentration for the ion-pairing reagent?

A: Concentration must be strictly optimized. A high concentration of IPR leads to excessively strong binding of the analytes to the column, making elution difficult and potentially distorting the peak[3]. Conversely, too low a concentration fails to adequately mask the surface or retain the analyte. For TBA+, a concentration of 5 mM to 10 mM is typically the optimal thermodynamic sweet spot for balancing retention and peak symmetry[3].

Part 3: MS-Compatible and Advanced Column Chemistries

Q: I am using LC-MS. Traditional IPRs like TBA+ suppress my signal. What are my alternatives?

A: Traditional non-volatile IPRs alter column chemistry semi-permanently and severely limit compatibility with mass spectrometry due to massive signal suppression in the electrospray ionization (ESI) source[4]. If MS detection is required, you must pivot to one of two strategies:

  • Volatile Counter-Ions: Instead of heavy alkylamines, use 10 mM ammonium formate. The ammonium ion (NH4+) acts as a weak, volatile ion-pairing agent. Studies have shown that ammonium counter-ions provide significant improvements in the peak shape of benzenesulfonic acids compared to using formic acid alone, while maintaining 100% MS compatibility[5].

  • Mixed-Mode Chromatography: Modern LC media manufacturers have engineered reversed-phase products specifically for polar acids. Columns such as the Luna Omega PS C18 incorporate a proprietary positively charged functional group alongside standard C18 bonding[6]. This built-in weak anion-exchange capacity retains the sulfonate through ionic interactions without the need for mobile phase IPRs, ensuring excellent peak symmetry and zero MS suppression[6].

Quantitative Comparison of Retention Strategies
StrategyReagent / Phase ChemistryTypical Retention (k')USP Tailing Factor (As)MS Compatibility
Standard RP-HPLC 0.1% Formic Acid on standard C18< 0.5 (Void)> 2.0 (or Unretained)Excellent
Cationic IPC 5 mM TBA+ on standard C183.0 - 5.01.0 - 1.2Poor (Suppression)
Volatile Buffer 10 mM Ammonium Formate on C181.5 - 2.51.2 - 1.4Excellent
Mixed-Mode Positively Charged C184.0 - 6.01.0 - 1.1Excellent

Note: Peak tailing is mathematically observed when the asymmetry factor (As) is > 1.0. The ideal target for symmetrical peaks is As = 1.0.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, follow this step-by-step methodology for implementing a Cationic Ion-Pairing RP-HPLC method for 3-Hydroxy-4-methoxybenzenesulfonate. This protocol is designed as a self-validating system.

Standard Operating Procedure: Cationic IPC Method Setup

Step 1: Mobile Phase Preparation

  • Accurately weigh the required amount of Tetrabutylammonium hydroxide (TBAH) to achieve a 5 mM concentration in HPLC-grade water (Mobile Phase A).

  • Adjust the pH of Mobile Phase A to 4.0 using dilute phosphoric acid. Causality Note: A pH of 4.0 ensures the phenolic hydroxyl group (pKa ~9) remains protonated and neutral, while the sulfonate remains ionized, preventing complex dual-retention mechanisms.

  • Filter Mobile Phase A through a 0.22 µm membrane to remove insoluble matter that could foul the column.

  • Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile or Methanol.

Step 2: Column Equilibration (Critical Phase)

  • Install a high-carbon-load C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Flush the column with the starting mobile phase composition (e.g., 90% A / 10% B).

  • Hold for 20 to 50 column volumes. Causality Note: Unlike standard RP-HPLC, IPC requires extended equilibration because the hydrophobic tails of the reagent must physically coat and reach a thermodynamic equilibrium with the stationary phase[4].

Step 3: System Suitability Testing (SST)

  • Inject a standard solution of 3-Hydroxy-4-methoxybenzenesulfonate (e.g., 50 µg/mL) in five replicates.

  • Calculate the Asymmetry factor ( As​ ) using the formula: As​=0.5(1+B/A) , where A and B are determined at 10% of the peak height.

  • Validation Gate: The system is only deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is < 2.0% and the USP tailing factor ( As​ ) is ≤ 1.5[7]. If As​ > 1.5, increase TBA+ concentration marginally (e.g., to 7.5 mM) or check for column degradation.

Step 4: Post-Analysis Column Care

  • Never store the column in the ion-pairing reagent. Flush the column with 50:50 Water:Acetonitrile (without IPR) for at least 30 column volumes to strip the TBA+ from the stationary phase before storage.

References

  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from: [Link]

  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from: [Link]

  • HPLC.eu. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from:[Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from:[Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from:[Link]

  • Phenomenex. APPLICATIONS: Analysis of Alkyl Sulfonate Esters. Retrieved from:[Link]

Sources

Technical Support Center: Synthesis of 3-Hydroxy-4-methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-methoxybenzenesulfonate and its potassium salt, often referred to as potassium guaiacol sulfonate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Hydroxy-4-methoxybenzenesulfonate?

The most prevalent method is the direct electrophilic aromatic sulfonation of guaiacol (2-methoxyphenol).[1] This reaction typically employs a sulfonating agent such as concentrated sulfuric acid or oleum.[1][2] The resulting sulfonic acid is often converted to its potassium salt for stability and ease of handling.[3]

Q2: My direct sulfonation of guaiacol resulted in a low yield of the desired product. What is the most likely reason?

A significant challenge in the direct sulfonation of guaiacol is the formation of a mixture of regioisomers. The primary products are the desired 4-hydroxy-3-methoxybenzenesulfonate (para-sulfonation) and the isomeric 3-hydroxy-4-methoxybenzenesulfonate (ortho-sulfonation).[2][4][5] The typical ratio of these isomers is approximately 70:30, which inherently limits the theoretical yield of the desired product.[4]

Q3: I obtained a dark, tar-like crude product. What causes this, and how can I prevent it?

The formation of dark, tarry substances is often due to the oxidation of the phenolic hydroxyl group in guaiacol.[6] This is a common side reaction when using strong oxidizing sulfonating agents like concentrated sulfuric acid or oleum, especially at elevated temperatures.[2] To mitigate this, consider using milder reaction conditions, an inert atmosphere, and ensuring the purity of your starting materials.[6]

Q4: Are there alternative synthetic routes that avoid the issue of isomer formation?

Yes, for applications requiring high purity of the 4-hydroxy-3-methoxybenzenesulfonate isomer, an alternative multi-step synthesis can be employed. One such patented method starts with 2-hydroxyacetanilide, proceeds through sulfonation, diazotization, and methoxylation to yield a single, pure isomer.[4] Another approach involves the sulfonation of an acylated guaiacol derivative, followed by hydrolysis to remove the acyl protecting group.[7]

Q5: What are the best methods for purifying the crude product?

For the potassium salt of 3-Hydroxy-4-methoxybenzenesulfonate, recrystallization is a common and effective purification technique. Suitable solvents include water and hot ethanol.[8][9] One patent also suggests purification from a potassium chloride solution.[4] For separating the sulfonic acid isomers, techniques like column chromatography may be necessary, although this can be challenging due to the high polarity of the compounds.

Troubleshooting Guide

This guide is organized by common issues encountered during the synthesis.

Issue 1: Low Yield of the Desired Product

Low yield is a frequent challenge and can stem from several factors. The following decision tree can help diagnose the root cause.

low_yield_troubleshooting start Low Yield Observed check_isomers Analysis confirms presence of isomers? (e.g., HPLC, NMR) start->check_isomers isomers_present Isomer formation is the primary issue. check_isomers->isomers_present Yes check_side_reactions Evidence of side reactions? (e.g., dark color, multiple spots on TLC) check_isomers->check_side_reactions No optimize_regioselectivity Optimize Reaction Conditions for Regioselectivity isomers_present->optimize_regioselectivity alternative_route Consider Alternative Synthesis Route isomers_present->alternative_route side_reactions_present Side reactions are significant. check_side_reactions->side_reactions_present Yes incomplete_reaction Probable Cause: Incomplete Reaction check_side_reactions->incomplete_reaction No oxidation Probable Cause: Oxidation side_reactions_present->oxidation polysulfonation Probable Cause: Polysulfonation side_reactions_present->polysulfonation

Troubleshooting workflow for low yield.

1.1. Isomer Formation

  • Causality: The hydroxyl (-OH) and methoxy (-OCH₃) groups of guaiacol are ortho-, para-directing for electrophilic aromatic substitution. This electronic effect leads to the formation of both the desired para-sulfonated product (4-sulfonate) and the ortho-sulfonated byproduct (5-sulfonate).[1]

  • Diagnosis: Use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the ratio of the two isomers in your crude product. A significant presence of the 5-sulfonate isomer will directly impact the yield of the desired 4-sulfonate.[5]

  • Solutions:

    • Optimize Reaction Conditions: While specific studies on optimizing the regioselectivity for guaiacol sulfonation are scarce, general principles of electrophilic aromatic substitution suggest that lower reaction temperatures may favor the thermodynamically more stable para-isomer. Experiment with a range of temperatures (e.g., 0°C to 50°C) to assess the impact on the isomer ratio.

    • Alternative Synthetic Route: If a high purity of the 4-sulfonate isomer is critical, the most reliable solution is to adopt a synthetic strategy that avoids isomer formation altogether, such as the route starting from 2-hydroxyacetanilide.[4]

1.2. Oxidation and Side Reactions

  • Causality: Phenols are susceptible to oxidation, especially in the presence of strong acids and at higher temperatures. This can lead to the formation of colored polymeric byproducts, reducing the overall yield.[6]

  • Diagnosis: The appearance of a dark brown or black reaction mixture or a tar-like crude product is a strong indicator of oxidative side reactions. Thin-Layer Chromatography (TLC) may also show a streak of colored impurities at the baseline.

  • Solutions:

    • Temperature Control: Maintain a low reaction temperature. Overheating can significantly accelerate the rate of oxidation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[6]

    • Purity of Reagents: Ensure that the guaiacol starting material is free from oxidizing impurities. Old or improperly stored guaiacol can contain impurities that promote side reactions.[10]

1.3. Polysulfonation

  • Causality: Due to the activating nature of the hydroxyl and methoxy groups, the product can undergo a second sulfonation, leading to the formation of disulfonated byproducts. This is more likely to occur with an excess of the sulfonating agent or under harsh reaction conditions.[6]

  • Diagnosis: Polysulfonated products will have a higher polarity than the desired monosulfonated product. They may be identified by techniques such as mass spectrometry or by their behavior in chromatographic separations.

  • Solutions:

    • Stoichiometry Control: Use a precise 1:1 molar ratio of guaiacol to the sulfonating agent.[6]

    • Slow Addition: Add the sulfonating agent dropwise to the guaiacol solution to maintain a low concentration of the electrophile at any given time, which can disfavor polysubstitution.[6]

Issue 2: Difficulty in Product Isolation and Purification
  • Causality: The product, being a sulfonic acid, is highly polar and water-soluble, which can make extraction and isolation challenging. The presence of isomeric impurities further complicates purification by recrystallization.

  • Diagnosis: The crude product remains an oil or fails to crystallize, or the purified product shows the presence of impurities by analytical methods (TLC, HPLC, NMR).

  • Solutions:

    • Conversion to Potassium Salt: Converting the sulfonic acid to its potassium salt significantly increases its crystallinity and facilitates isolation by filtration. This is the standard practice for this compound.[3]

    • Recrystallization Solvent System: For the potassium salt, water is a common recrystallization solvent.[9] Due to its high solubility, it may be necessary to concentrate the aqueous solution and cool it to induce crystallization. A mixed solvent system, such as ethanol/water, may also be effective.

    • Salting Out: The addition of a saturated potassium chloride solution can decrease the solubility of the potassium guaiacol sulfonate in water, promoting its precipitation.[4]

Experimental Protocols

Protocol 1: Direct Sulfonation of Guaiacol (Illustrative)

This protocol is a general guideline based on typical sulfonation procedures and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add guaiacol (1 equivalent). If desired, a solvent such as nitromethane can be used.[2] Cool the flask in an ice bath to 0-5°C.

  • Sulfonation: Slowly add concentrated sulfuric acid (1.0-1.1 equivalents) dropwise to the cooled guaiacol, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, 30-50°C) for several hours. Monitor the reaction progress by TLC or HPLC.

  • Workup and Salt Formation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice and a saturated solution of potassium chloride.

  • Isolation: The potassium 3-hydroxy-4-methoxybenzenesulfonate will precipitate. Stir the mixture for some time to ensure complete precipitation, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold water or a saturated potassium chloride solution. Recrystallize the crude product from water or an ethanol/water mixture. Dry the purified crystals under vacuum.

Protocol 2: Analysis by HPLC

This method can be used to determine the ratio of the 4-sulfonate and 5-sulfonate isomers.[5]

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH < 3) and a polar organic solvent like methanol or acetonitrile.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 280 nm). The different retention times will allow for their separation and quantification.

Data Presentation

Table 1: Physicochemical Properties of Potassium 4-Hydroxy-3-methoxybenzenesulfonate

PropertyValueReference(s)
Molecular FormulaC₇H₇KO₅S (often as a hemihydrate)[3]
AppearanceWhite crystalline powder[3]
SolubilitySoluble in water, slightly soluble in methanol[3]
Melting Point231-232°C[3]
pH (5% w/v aq. soln.)4.0 - 5.5[3]

Visualizations

Reaction Scheme: Direct Sulfonation of Guaiacol

Direct sulfonation of guaiacol yields a mixture of isomers.

References

  • Metoree. (2026). 11 Potassium Guaiacol Sulfonate Manufacturers in 2026. [Link]

  • Derollez, S., et al. (2013). Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate. Crystal Growth & Design. [Link]

  • CN104311456A. (n.d.). Preparation method of guaiacol potassium sulfoacid.
  • CN1944367A. (n.d.). Synthetic method for guaiacol.
  • CN113813235B. (n.d.). Preparation method of soluble guaiacol potassium sulfonate powder.
  • GB190912745A. (n.d.). Process for the Manufacture of Guaiacol-sulphonic Acid and its Salts.
  • Derollez, S., et al. (2013). Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate. ResearchGate. [Link]

  • Request PDF. (n.d.). Guaiacol Hydrogenation in Methanesulfonic Acid Using a Stirred Slurry Electrocatalytic Reactor: Mass Transport and Reaction Kinetics Aspects. ResearchGate. [Link]

  • Pan, F., et al. (2020). 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). MDPI. [Link]

  • CN104292136B. (n.d.). A kind of preparation method of thiocol.
  • Kawamura, K., & Ono, K. (1987). Physicochemical Properties and Method for Determination of Potassium Guaiacolsulfonate. Journal of Pharmaceutical Sciences. [Link]

  • J. Am. Chem. Soc. (2015). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. PMC. [Link]

  • Energy & Fuels. (2024). Sulfonic Acid-Catalyzed Biocoal Production from Lignocellulosic Biomass. [Link]

  • CN104292136A. (n.d.). Preparation method of sulfogaiacol.
  • CN1231441C. (n.d.). Process for continuous hydrolysis synthesis of guaiacol.
  • Bioresource Technology. (2024). Selective regulation of products for guaiacol hydrodeoxygenation by adjusting type and acidity of supports. [Link]

  • CN106511373A. (n.d.). Compound potassium guaiacolsulfonate oral solution and preparation method thereof.
  • Journal of Food Biochemistry. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • CLaME. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • PubChem. (n.d.). Sulfogaiacol. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzenesulfonic acid. [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. [Link]

  • PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. [Link]

  • RSC Publishing. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

  • ResearchGate. (2025). (PDF) 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). [Link]

  • CN111302945A. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ResearchGate. (n.d.). Optimized adsorption configurations of guaiacol, MOCOL, and COL on Ni.... [Link]

  • ResearchGate. (n.d.). Optimized geometries for the adsorption of guaiacol on MoO3 catalysts.... [Link]

Sources

optimizing reaction conditions for 3-Hydroxy-4-methoxybenzenesulfonate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Hydroxy-4-methoxybenzenesulfonate (commonly isolated as its potassium salt, sulfogaiacol).

As a critical active pharmaceutical ingredient (API) intermediate with expectorant properties, synthesizing this compound requires strict control over electrophilic aromatic substitution mechanics[1]. Because the guaiacol (2-methoxyphenol) aromatic ring contains two strongly activating, ortho/para-directing groups (-OH and -OCH₃), achieving high regioselectivity and preventing oxidative degradation are the most common hurdles encountered by process chemists[2].

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure a self-validating, high-yield synthetic system.

I. Mechanistic Overview & Synthetic Strategies

The synthesis of 3-Hydroxy-4-methoxybenzenesulfonate is governed by the competition between kinetic and thermodynamic control during sulfonation. Direct sulfonation of guaiacol inherently yields a mixture of positional isomers[3]. To bypass the limitations of direct sulfonation, advanced pharmaceutical manufacturing often employs the Veratrole Route , which protects the sensitive hydroxyl group during the harsh sulfonation step and relies on selective demethylation later in the workflow[4].

SynthesisRoutes Guaiacol Guaiacol (2-Methoxyphenol) SulfA Direct Sulfonation (H2SO4, 0-10°C) Guaiacol->SulfA Veratrole Veratrole (1,2-Dimethoxybenzene) SulfB Sulfonation (H2SO4, 80°C) Veratrole->SulfB Mix Isomeric Mixture (3-OH-4-OMe & 4-OH-3-OMe) SulfA->Mix Kinetic Control Intermediate 3,4-Dimethoxybenzenesulfonic Acid SulfB->Intermediate Target 3-Hydroxy-4-methoxybenzenesulfonate (Target API) Mix->Target Fractional Crystallization Demethyl Selective Demethylation (FeCl3 / BF3-THF) Intermediate->Demethyl Demethyl->Target Higher Regioselectivity

Fig 1. Comparative synthetic pathways for 3-Hydroxy-4-methoxybenzenesulfonate.

II. Validated Experimental Protocols

Protocol A: Direct Sulfonation of Guaiacol (Classic Route)

This method is cost-effective but requires rigorous temperature control to manage the isomer ratio and prevent oxidation[2].

  • Acid Preparation: Charge a jacketed glass reactor with 98% concentrated sulfuric acid (H₂SO₄). Cool the system to 0–5 °C using a recirculating chiller.

  • Substrate Addition: Slowly add guaiacol dropwise under continuous mechanical stirring. Causality: The reaction is highly exothermic. Maintaining the temperature strictly below 10 °C ensures kinetic control, preventing the over-oxidation of the phenolic hydroxyl group and minimizing polysulfonation[2][3].

  • Reaction Maturation: Allow the mixture to warm to room temperature, or gently heat to 30–40 °C for 3–5 hours to drive the electrophilic aromatic substitution to completion.

  • Quenching & Primary Neutralization: Pour the reaction mixture over crushed ice. Slowly add calcium carbonate (CaCO₃) until the pH reaches 7–9. Causality: CaCO₃ reacts with excess unreacted H₂SO₄ to form insoluble calcium sulfate (CaSO₄), which is easily removed via vacuum filtration, leaving the soluble calcium guaiacolsulfonate in the filtrate[4].

  • Cation Exchange: Add potassium carbonate (K₂CO₃) to the filtrate. This precipitates calcium carbonate (CaCO₃) and leaves the desired potassium 3-hydroxy-4-methoxybenzenesulfonate in solution.

  • Isolation: Filter out the CaCO₃, concentrate the filtrate under reduced pressure, and crystallize the product at 0 °C.

Protocol B: Veratrole Sulfonation & Selective Demethylation (High-Purity Route)

This method utilizes 1,2-dimethoxybenzene to lock the substitution pattern, avoiding the oxidative degradation of free phenols[4].

  • Sulfonation: Add 138 g of 1,2-dimethoxybenzene to 300 g of 98% H₂SO₄ at 10 °C. Heat the mixture to 80 °C under stirring for 3 hours.

  • Calcium Salt Formation: Neutralize the reaction liquid with CaCO₃ to pH 8–9. Filter the mixture to isolate calcium 3,4-dimethoxybenzenesulfonate.

  • Selective Demethylation: Add a Lewis acid (e.g., 178 g of Iron(III) chloride or BF₃-THF) to the calcium salt. Heat to 65–100 °C for 2–3 hours. Causality: The Lewis acid selectively coordinates and cleaves one of the methyl ethers, revealing the hydroxyl group with high regiocontrol[4].

  • Potassium Salt Conversion: Add potassium bicarbonate (KHCO₃) or potassium hydroxide (KOH), heat to 100 °C for 2 hours, filter out insolubles, and cool to 0 °C to crystallize the final product[4].

III. Troubleshooting & FAQs

TroubleshootingLogic Start Issue Detected: Low Yield / Purity Q1 Pink/Dark Discoloration? Start->Q1 A1 Oxidative Degradation. Purge with N2 & shield from light. Q1->A1 Yes Q2 High Inorganic Ash Content? Q1->Q2 No A2 Sulfate Contamination. Use CaCO3 precipitation before K2CO3. Q2->A2 Yes Q3 Poor Isomer Ratio? Q2->Q3 No A3 Thermodynamic Shift. Maintain <10°C during acid addition. Q3->A3 Yes

Fig 2. Decision tree for troubleshooting common synthesis and purification failures.

Q: Why does my isolated product rapidly turn pink or light red upon storage? A: Guaiacol derivatives are highly susceptible to oxidative degradation. The phenolic hydroxyl group can easily oxidize into quinone-like chromophores when exposed to ambient oxygen and UV light[2]. Actionable Fix: Conduct the neutralization and crystallization steps under a nitrogen (N₂) blanket. Ensure the final product is thoroughly dried (as the hemihydrate form is particularly prone to degradation) and stored in opaque, airtight containers[2].

Q: My final API has a high inorganic ash content. How do I eliminate residual sulfates? A: This occurs when potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is used directly to neutralize the sulfuric acid reaction mixture. This forms potassium sulfate (K₂SO₄), which has moderate aqueous solubility and will co-crystallize with your product[4]. Actionable Fix: Always employ the two-step salt conversion outlined in the protocols. First, neutralize with CaCO₃ to precipitate the bulk of the sulfate as highly insoluble CaSO₄. Filter, then treat the calcium sulfonate filtrate with K₂CO₃ to precipitate CaCO₃, leaving pure potassium sulfonate in the supernatant[4].

Q: The isomer ratio of my product is skewed heavily toward 4-hydroxy-3-methoxybenzenesulfonate. How can I enrich the 3-hydroxy-4-methoxybenzenesulfonate fraction? A: In direct sulfonation, the hydroxyl group is a stronger ortho/para director than the methoxy group. Under thermodynamic conditions (higher temperatures), the sulfonic acid group migrates to the sterically less hindered position[3]. Actionable Fix: If using direct sulfonation, strictly maintain the temperature below 10 °C to favor kinetic control. For absolute regiocontrol, abandon direct sulfonation and utilize the Veratrole Route (Protocol B). By sulfonating 1,2-dimethoxybenzene first, you lock the substitution pattern. Subsequent selective demethylation yields a much higher proportion of the desired 3-hydroxy-4-methoxybenzenesulfonate[4].

IV. Quantitative Data Summaries

The following table summarizes the expected outcomes based on the chosen synthetic route and reaction parameters. Use this data to benchmark your experimental yields.

Reaction ParameterSubstrateTemp (°C)Time (h)Primary Isomer FormedOverall Yield (%)Discoloration Risk
Direct Sulfonation Guaiacol0–104Mixed (Kinetic)65–75High
Direct Sulfonation Guaiacol60–8064-OH-3-OMe (Thermo)50–60Very High
Veratrole Route 1,2-Dimethoxybenzene8033-OH-4-OMe (Post-Demethylation)78–82Low

V. References

Sources

Advanced ESI-MS Troubleshooting: Minimizing Alkali Adducts in Sulfonate Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a pervasive challenge in the quantitative analysis of 3-Hydroxy-4-methoxybenzenesulfonate (and related sulfonic acid derivatives): the rampant formation of alkali metal adducts in negative-ion Electrospray Ionization Mass Spectrometry (ESI-MS).

Designed for researchers and drug development professionals, this guide provides field-proven, self-validating protocols to consolidate your ion current and restore quantitative sensitivity.

The Causality of Sulfonate Adduct Formation

Why do sulfonates form sodium adducts so aggressively? The sulfonate group (–SO₃⁻) is a strong acid (pKa < 1) and exists as a permanent anion in almost all LC-MS mobile phases. Its high localized electron density makes it a powerful thermodynamic sink for trace alkali metals (Na⁺, K⁺) that leach from borosilicate glassware or are present in lower-grade solvents.

During the ESI process, as the solvent evaporates and the droplet shrinks, the local concentration of these trace metals spikes. This forces ion-pairing with the sulfonate. Instead of detecting the pristine deprotonated molecule [M-H]⁻ (m/z ~203), the ion current is split into [M-2H+Na]⁻ (m/z ~225) or [M-2H+K]⁻ (m/z ~241). This spectral dilution severely compromises the Signal-to-Noise (S/N) ratio.

The Chemical Displacement Strategy: To mitigate this, we employ competitive chemical displacement. By introducing a volatile buffer like ammonium acetate (NH₄OAc), the NH₄⁺ ion outcompetes Na⁺ for the sulfonate moiety in the liquid phase [1]. Crucially, as the droplet undergoes thermal desolvation, the ammonium adduct is unstable and cleanly dissociates into neutral ammonia (NH₃) gas and acetic acid, leaving behind the target [M-H]⁻ ion [3].

Mechanism A Sulfonate-Na+ Adduct [M-2H+Na]- C Ion Exchange in Droplet Sulfonate-NH4+ A->C B Add Ammonium Acetate (NH4+ CH3COO-) B->C Displaces Na+ D ESI Desolvation (Heat & N2 Gas) C->D E Evaporation of NH3 + CH3COOH D->E Thermal dissociation F Target Ion Detected [M-H]- E->F Restores [M-H]-

Mechanism of ammonium-mediated sodium displacement in ESI-MS.

Self-Validating Troubleshooting Protocols

The following protocols are designed as closed-loop, self-validating systems. You must verify the success of each step via the defined internal checks before proceeding.

Workflow Start High Na+/K+ Adducts Observed Step1 Check Solvents: Use LC-MS Grade Start->Step1 Step2 Modify Mobile Phase: Add 0.5-5 mM NH4OAc Step1->Step2 Step3 Hardware Tune: Increase Cone Voltage Step2->Step3 Eval Are Adducts Minimized? Step3->Eval Success Proceed to Quantification Eval->Success Yes Fail Desalt Sample (SPE/LLE) Eval->Fail No Fail->Step2 Re-inject

Step-by-step troubleshooting workflow for minimizing adducts.

Protocol A: Mobile Phase Optimization (Chemical Displacement)

Objective: Outcompete trace sodium using a volatile ammonium buffer without causing ion suppression.

  • Purge System: Empty all LC lines and wash with 100% LC-MS grade water to remove residual salts.

  • Buffer Preparation: Prepare a mobile phase containing 0.5 mM to 5.0 mM Ammonium Acetate in LC-MS grade water. Do not exceed 10 mM, as high ionic strength will suppress the ionization of 3-Hydroxy-4-methoxybenzenesulfonate [2].

  • Solvent Swap: Replace Methanol with Acetonitrile in your organic mobile phase. Methanol stabilizes sodium-sulfonate ion pairs in the droplet longer than Acetonitrile, leading to higher adduction rates [2].

  • Validation Check: Inject a 100 ng/mL standard of your compound. Extract the Ion Chromatograms (EIC) for m/z 203 ([M-H]⁻) and m/z 225 ([M-2H+Na]⁻).

    • Pass Criteria: The intensity ratio of m/z 203 to m/z 225 must be > 10:1 . If the ratio is met, proceed to quantitation. If not, proceed to Protocol B.

Protocol B: Source Parameter Tuning (Thermal/Kinetic Dissociation)

Objective: Use thermal and electrical energy to break weak non-covalent sodium adducts that survive the liquid phase.

  • Increase Desolvation Temperature: Raise the ESI source desolvation temperature by 50°C increments (e.g., from 350°C to 450°C) to force faster droplet evaporation and thermal dissociation of the adduct.

  • Ramp Cone Voltage / Declustering Potential: Increase the cone voltage in 5V increments. This accelerates ions through the intermediate pressure region, inducing mild collisions with residual gas molecules to shake off the sodium ion.

  • Validation Check: Monitor the EIC of m/z 203.

    • Pass Criteria: The [M-H]⁻ signal should increase. Warning: If you observe a new peak corresponding to the neutral loss of SO₃ (m/z ~123), your cone voltage is too high and is causing in-source fragmentation. Back the voltage down by 10V.

Quantitative Impact of Additives

The table below summarizes the causality between mobile phase composition and the resulting signal integrity for 3-Hydroxy-4-methoxybenzenesulfonate. Note how the optimal concentration of ammonium acetate maximizes the target ion while minimizing suppression.

Mobile Phase AdditiveConcentrationDominant Ion Species[M-H]⁻ Signal Intensity[M-2H+Na]⁻ Signal IntensityS/N Ratio ([M-H]⁻)
None (Water/MeOH)N/A[M-2H+Na]⁻1.2 x 10³8.5 x 10⁴15
Ammonium Acetate0.5 mM[M-H]⁻6.8 x 10⁴1.1 x 10⁴180
Ammonium Acetate5.0 mM[M-H]⁻9.5 x 10⁴ 8.0 x 10² 310
Ammonium Acetate25.0 mM[M-H]⁻4.1 x 10⁴Not Detected95 (Suppression)
Frequently Asked Questions (FAQs)

Q: I am already using LC-MS grade solvents. Where is the sodium coming from? A: Sodium is ubiquitous. It leaches from the borosilicate glass bottles used to store your mobile phases, from the analytical column frit, and even from the plasticizer in low-quality microcentrifuge tubes. This is why chemical displacement (Protocol A) is required even in highly controlled environments.

Q: Can I use Sodium Acetate instead of Ammonium Acetate to stabilize the signal? A: Absolutely not. While adding sodium acetate will force 100% of your analyte into the [M-2H+Na]⁻ state, sodium is non-volatile. It will rapidly precipitate on your ESI source cone, causing massive signal drift, loss of sensitivity, and requiring a complete instrument shutdown for physical cleaning.

Q: Why did my signal drop when I increased the Ammonium Acetate to 20 mM? A: You have encountered ion suppression . While high buffer concentrations eliminate sodium adducts, the excess non-volatile acetate and ammonium ions compete with your sulfonate analyte for the limited charge available on the surface of the ESI droplet. Always use the lowest effective concentration (typically 0.5 - 5.0 mM).

References
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894.[Link]

  • Waters Corporation. (n.d.). How to mitigate ionization with sodium - WKB67465. Waters Knowledge Base.[Link]

  • Iavarone, A. T., Jurchen, J. C., & Williams, E. R. (2004). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Analytical Chemistry.[Link]

Technical Support Center: Enhancing Detection Sensitivity for 3-Hydroxy-4-methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks researchers encounter when quantifying 3-hydroxy-4-methoxybenzenesulfonate (a primary isomer of the expectorant sulfogaiacol)[1].

Because this compound features a highly polar, easily ionizable sulfonic acid moiety, it presents severe challenges for standard chromatographic retention and mass spectrometric ionization. This guide provides field-proven, self-validating troubleshooting protocols to enhance your detection sensitivity from the microgram ( μ g/mL) down to the sub-nanogram (ng/mL) level.

Section 1: Chromatographic Retention & Peak Shape (HPLC-UV)

Q: My analyte elutes near the void volume on a standard C18 column, leading to broad peaks, poor sensitivity, and matrix interference. How can I increase retention?

The Causality: The sulfonic acid group ( −SO3​H ) of 3-hydroxy-4-methoxybenzenesulfonate has a very low pKa. This means it remains fully ionized (deprotonated) across the entire functional pH range of standard silica-based HPLC columns (pH 2–8). This permanent negative charge makes the molecule extremely hydrophilic. When injected onto a standard reversed-phase column, it fails to partition into the hydrophobic stationary phase and elutes at or near the void volume ( t0​ ). This lack of retention causes the analyte to co-elute with polar matrix interferences, destroying the signal-to-noise (S/N) ratio.

The Solution: Implement Ion-Pairing Chromatography (IPC) . By introducing a lipophilic cation, such as[2], into the mobile phase, the reagent pairs with the sulfonate anion to form a neutral, hydrophobic complex. This complex retains strongly on C8 or C18 columns, drastically improving peak symmetry and sensitivity[2].

Protocol: Ion-Pairing HPLC Method Setup
  • Mobile Phase Preparation: Prepare a 0.02 M solution of tetrabutylammonium sulfate in LC-grade water[2].

  • Buffer Adjustment: Adjust the pH to 3.0 using dilute phosphoric acid to ensure reproducible ion-pairing dynamics.

  • Organic Modifier: Use Methanol (MeOH) as the organic phase. Program a linear gradient from 20% to 50% MeOH over 5.5 minutes[2].

  • Stationary Phase: Utilize an analytical C8 column (e.g., 250 × 4.6 mm, 5 µm) maintained at 25°C[2].

  • Detection: Set the UV detector to 280 nm[2].

Self-Validation Check: Inject a solvent blank followed by a standard solution. Calculate the retention factor ( k′ ). The protocol is validated if k′>2.0 and the peak asymmetry factor is between 0.9 and 1.2. If k′<2.0 , verify the molarity and pH of your ion-pairing agent.

Section 2: Mass Spectrometry Ionization & Matrix Effects (LC-MS/MS)

Q: I am transitioning to LC-MS/MS for pharmacokinetic studies in plasma/urine, but I am experiencing severe ion suppression and low signal intensity. How do I optimize ionization?

The Causality: Biological matrices are rich in endogenous salts, proteins, and phospholipids. During Electrospray Ionization (ESI), these matrix components compete with the analyte for access to the droplet surface, leading to severe ion suppression[3]. Furthermore, because 3-hydroxy-4-methoxybenzenesulfonate is a stable anion in solution, attempting to force it into a positive ion state ( + ESI) is thermodynamically unfavorable and yields negligible signal. You must leverage its native anionic state and remove competing matrix ions.

The Solution: Switch exclusively to Negative Electrospray Ionization ( ESI) and implement a Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) prior to injection[3]. The MAX sorbent captures the sulfonate anion via strong electrostatic interactions, allowing you to aggressively wash away neutral lipids and basic interferents before elution.

Protocol: MAX SPE and LC-MS/MS Optimization
  • Sample Pre-treatment: Dilute 100 µL of plasma or urine with 100 µL of 2% ammonium hydroxide. This ensures the analyte is fully deprotonated.

  • SPE Conditioning: Condition a MAX SPE cartridge with 1 mL methanol, followed by 1 mL LC-grade water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 5% ammonium hydroxide in water (removes neutral/basic interferences), followed by 1 mL of 100% methanol (removes phospholipids).

  • Elution: Elute the analyte with 1 mL of 2% formic acid in methanol. Mechanism: The acidic pH neutralizes the quaternary amine on the SPE sorbent, breaking the ionic bond and releasing the sulfonate. Evaporate under nitrogen and reconstitute in the mobile phase.

  • MS/MS Setup: Operate in ESI mode. Optimize Multiple Reaction Monitoring (MRM) transitions targeting the deprotonated parent ion [M−H]− .

Self-Validation Check: Perform a post-column infusion experiment. Infuse a constant stream of the pure standard (100 ng/mL) directly into the MS while injecting a blank matrix extract through the LC column. A steady, unperturbed baseline at the analyte's exact retention time validates that the SPE protocol has successfully eliminated matrix suppression zones.

Section 3: Quantitative Benchmarks & Data Presentation

To evaluate whether your optimized method meets industry standards, compare your validation metrics against the benchmark data summarized below. Transitioning from standard RP-HPLC to LC-MS/MS yields a >1000-fold increase in sensitivity.

Analytical MethodDetection ModeMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Retention Strategy
Standard RP-HPLC UV (280 nm)Formulation~5.0 µg/mL~15.0 µg/mLNone (Elutes near void)
Ion-Pairing HPLC UV (280 nm)Formulation0.76 µg/mL2.54 µg/mLTetrabutylammonium sulfate[2]
LC-MS/MS ESI(-) MRMPlasma / Urine< 1.0 ng/mL< 5.0 ng/mLMAX SPE + C18/HILIC[3]

Section 4: Diagnostic Workflows

Use the following logical frameworks to guide your experimental troubleshooting and sample preparation.

Troubleshooting Issue Low Detection Sensitivity for 3-Hydroxy-4-methoxybenzenesulfonate Check1 Is retention time too short (eluting at void volume)? Issue->Check1 Sol1 Use Ion-Pairing Agent (e.g., Tetrabutylammonium) Check1->Sol1 Yes Check2 Is signal-to-noise ratio low in biological matrices? Check1->Check2 No Sol1->Check2 Sol2 Implement Mixed-Mode Anion Exchange SPE Check2->Sol2 Yes Check3 Are you using UV or MS? Check2->Check3 No Sol2->Check3 Sol3 Switch to LC-MS/MS (ESI-) Optimize MRM Transitions Check3->Sol3 MS Success Enhanced Sensitivity (Optimized LOD/LOQ) Sol3->Success

Caption: Diagnostic workflow for optimizing detection sensitivity of 3-hydroxy-4-methoxybenzenesulfonate.

SPE_Workflow Step1 1. Pre-treatment (Dilute with 2% NH4OH) Step2 2. SPE Conditioning (MeOH -> H2O) Step1->Step2 Step3 3. Load Sample (Analyte binds to MAX) Step2->Step3 Step4 4. Wash Matrix (5% NH4OH -> MeOH) Step3->Step4 Step5 5. Target Elution (2% Formic Acid in MeOH) Step4->Step5

Caption: Mixed-Mode Anion Exchange (MAX) SPE workflow for matrix cleanup prior to LC-MS/MS.

References

  • Le, T. H. H., Phung, T. H., & Le, D. C. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Journal of Analytical Methods in Chemistry.[Link]

Sources

Validation & Comparative

Analytical Strategies for 3-Hydroxy-4-methoxybenzenesulfonate: A Comparative Guide to HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for complex molecules requires looking beyond standard operating procedures and understanding the fundamental physicochemical behavior of the analyte.

3-Hydroxy-4-methoxybenzenesulfonate (molecular weight 204.20 g/mol ) is a highly polar, water-soluble organic compound featuring a phenolic hydroxyl group, a methoxy group, and a strongly acidic sulfonate moiety[1]. Frequently encountered in pharmaceutical quality control (as an active pharmaceutical ingredient intermediate or isomer of guaiacolsulfonate) and metabolic profiling, its structural properties present a distinct analytical challenge: it is permanently ionized in aqueous solutions and inherently non-volatile.

This guide provides an in-depth, mechanistic comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification and profiling of this compound.

The Core Mechanistic Comparison

The fundamental disparity between HPLC and GC-MS for sulfonate analysis lies in the phase of separation and the thermal stability of the analyte.

HPLC / LC-MS: The Gold Standard for Direct Analysis

HPLC operates in the liquid phase, making it the premier choice for polar, non-volatile compounds[2]. Because 3-Hydroxy-4-methoxybenzenesulfonate is permanently ionized at most pH levels, standard Reversed-Phase (RP) C18 columns often fail to retain it, causing the analyte to elute in the void volume where matrix suppression is severe.

  • The Ion-Pairing Approach: Historically, ion-pairing reagents (e.g., tetrabutylammonium acetate) were added to the mobile phase to neutralize the sulfonate's charge and force retention on a C18 column. However, these reagents severely suppress Electrospray Ionization (ESI) signals and permanently contaminate mass spectrometers.

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) has superseded ion-pairing for MS applications. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The sulfonate partitions into a water-enriched layer on the stationary phase, providing excellent retention and superior ESI desolvation efficiency without signal-suppressing additives[3].

GC-MS: The Orthogonal Challenge

GC-MS requires analytes to be volatile and thermally stable. 3-Hydroxy-4-methoxybenzenesulfonate is neither; heating a free sulfonic acid in a GC injection port leads to catastrophic thermal degradation.

  • The Derivatization Mandate: To analyze this compound via GC-MS, the sulfonic acid must be chemically converted into a volatile sulfonate ester (e.g., via alkylation)[4]. Furthermore, the phenolic hydroxyl group must also be protected (e.g., silylated) to prevent hydrogen bonding and improve volatility. This multi-step derivatization is labor-intensive, highly sensitive to moisture, and prone to artifact formation, making GC-MS a secondary, orthogonal technique rather than a primary quantitative tool[5].

Analytical Workflow Visualization

The decision tree for analyzing 3-Hydroxy-4-methoxybenzenesulfonate diverges immediately at the sample preparation stage based on the chosen instrument.

G Start Sample: 3-Hydroxy-4-methoxybenzenesulfonate HPLC_Path HPLC / LC-MS Workflow Start->HPLC_Path GC_Path GC-MS Workflow Start->GC_Path Prep_HPLC Direct Aqueous Dilution HPLC_Path->Prep_HPLC Prep_GC Anhydrous Derivatization GC_Path->Prep_GC Sep_HPLC HILIC Separation Prep_HPLC->Sep_HPLC Sep_GC Capillary GC Separation Prep_GC->Sep_GC Det_HPLC ESI-MS (Negative Mode) Sep_HPLC->Det_HPLC Det_GC EI-MS Detection Sep_GC->Det_GC

Figure 1: Comparative analytical workflows for 3-Hydroxy-4-methoxybenzenesulfonate.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when deploying optimized methods for both platforms.

ParameterHPLC-ESI-MS/MS (HILIC)GC-EI-MS (Derivatized)
Analyte State Intact (Direct Analysis)Derivatized (Alkyl Ester / Silyl Ether)
Sample Preparation Simple (Dilution, Protein Precipitation)Complex (Extraction, Lyophilization, Derivatization)
Typical Run Time 5 - 12 minutes25 - 40 minutes
Sensitivity (LOD) 1 - 5 ng/mL (Highly sensitive)50 - 100 ng/mL (Dependent on derivatization yield)
Linearity (R²) > 0.995> 0.980 (Prone to variance from derivatization)
Matrix Vulnerability ESI Ion Suppression (Salts/Lipids)Derivatization Quenching (Moisture/Amines)
Primary Utility High-throughput quantification, PK studiesStructural elucidation, orthogonal impurity profiling

Self-Validating Experimental Methodologies

To ensure scientific integrity, every analytical protocol must be a self-validating system. Below are the optimized, step-by-step methodologies for both techniques, including the causality behind critical steps.

Protocol A: Direct Quantification via HILIC-ESI-MS/MS

This protocol leverages the polarity of the sulfonate for direct retention, avoiding MS-contaminating ion-pairing agents.

  • Sample Preparation: Dilute the sample 1:10 in LC-MS grade Acetonitrile. Causality: HILIC columns require a high organic starting condition; injecting a highly aqueous sample will disrupt the stationary phase water layer, causing peak splitting and loss of retention.

  • Chromatographic Separation:

    • Column: ZIC-HILIC or BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Causality: The acidic pH ensures the phenolic hydroxyl remains protonated, standardizing the molecule's charge state to just the sulfonate group, ensuring sharp peak shapes[3].

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 8 minutes.

  • Detection (ESI-MS/MS): Operate in Negative Electrospray Ionization mode. Monitor the precursor ion [M−H]− at m/z 203.0.

  • System Validation: Inject a solvent blank immediately after the highest calibration standard to validate the absence of column carryover, a common issue with sticky sulfonates.

Protocol B: Orthogonal Profiling via GC-EI-MS

This protocol is strictly reserved for scenarios where LC-MS is unavailable or orthogonal confirmation of the carbon skeleton is mandated by regulatory bodies.

  • Anhydrous Extraction: Extract the analyte into a volatile solvent and lyophilize to absolute dryness under nitrogen. Causality: Derivatizing agents react aggressively with water. Even trace moisture will hydrolyze the reagent, destroying the yield of the sulfonate ester[5].

  • Dual Derivatization:

    • Add a controlled excess of an alkylating agent (e.g., Pentafluorobenzyl bromide, PFBBr) in the presence of a base catalyst to esterify the sulfonic acid.

    • Subsequently, add a silylating agent (e.g., BSTFA) to protect the phenolic hydroxyl group.

  • Chromatographic Separation:

    • Column: Capillary DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode at 250°C.

    • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Detection (EI-MS): Operate in Electron Ionization (70 eV) mode.

  • System Validation: Run a "Derivatization Control Standard" (a known concentration of the analyte spiked into a blank matrix prior to drying) to calculate and correct for the efficiency of the esterification reaction, which rarely reaches 100%.

Conclusion & Best Practices

For the routine analysis of 3-Hydroxy-4-methoxybenzenesulfonate, HPLC (specifically HILIC-ESI-MS) is the undisputed optimal platform. It respects the molecule's inherent physicochemical properties, allowing for direct, rapid, and highly sensitive quantification without the need for hazardous and variable derivatization steps.

GC-MS should only be deployed when orthogonal validation is strictly required. If GC-MS must be used, the analyst must implement rigorous controls over sample moisture and derivatization kinetics to yield trustworthy data.

References

  • A Comparative Guide to HPLC Method Development for the Quantification of Methyl Benzenesulfonate Benchchem URL
  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS Journal of Applied Pharmaceutical Science URL
  • Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS Waters Corporation URL
  • 3-Hydroxy-4-methoxybenzenesulfonic acid | CID 24181 PubChem URL
  • Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using GC-MS/MS Ovid URL
  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis MDPI URL

Sources

A Comparative Guide to the Validation of an Analytical Method for 3-Hydroxy-4-methoxybenzenesulfonate According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for the quantification of process-related impurities, such as 3-Hydroxy-4-methoxybenzenesulfonate, which may arise during the synthesis of active pharmaceutical ingredients (APIs). Ensuring that an analytical method is fit for its intended purpose—to accurately and reliably measure the concentration of such impurities—is paramount for patient safety and product efficacy.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the quantification of 3-Hydroxy-4-methoxybenzenesulfonate, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for robust method validation.[1][2][3][4][5]

The Analytical Challenge: Quantifying 3-Hydroxy-4-methoxybenzenesulfonate

3-Hydroxy-4-methoxybenzenesulfonate is a polar, water-soluble aromatic sulfonate. Its chemical structure presents specific analytical challenges, including the potential for strong interactions with stationary phases in chromatography and the need for a sensitive detection method. The validation of an analytical method for this compound must demonstrate specificity in the presence of structurally similar compounds, the API, and other potential impurities.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the analysis of sulfonated aromatic compounds, each presents a unique set of advantages and limitations. This section compares the proposed HPLC-UV method with two viable alternatives: Capillary Electrophoresis (CE) and Gas Chromatography (GC).

Parameter HPLC-UV Capillary Electrophoresis (CE) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation based on electrophoretic mobility in an electric field.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Selectivity High, tunable through column chemistry and mobile phase composition.Excellent for charged species, offering different selectivity to HPLC.High, particularly when coupled with a mass spectrometer (MS).
Sensitivity Good, typically in the low µg/mL to ng/mL range with UV detection.Moderate to good, often requires pre-concentration steps for trace analysis.High, especially with sensitive detectors like FID or MS.
Sample Throughput Moderate to high.High, with rapid analysis times.Moderate, sample preparation can be time-consuming.
Robustness Generally high, with well-established and rugged instrumentation.Can be sensitive to buffer composition and capillary surface chemistry.High, with modern instrumentation.
Derivatization Not typically required.Not required.Often necessary to increase volatility and thermal stability.[2]
Cost Moderate instrument and operational costs.Low operational costs, moderate instrument cost.Moderate to high instrument cost, especially for GC-MS.

Causality Behind Method Selection:

For routine quality control of 3-Hydroxy-4-methoxybenzenesulfonate as a pharmaceutical impurity, HPLC-UV emerges as the most pragmatic and robust choice. Its high selectivity, good sensitivity without the need for derivatization, and the wealth of established validation protocols make it a reliable workhorse in the pharmaceutical industry. While CE offers excellent separation for charged species and GC-MS provides high sensitivity, the former can be less robust for routine use and the latter often necessitates a derivatization step for non-volatile analytes like sulfonates, adding complexity and potential for analytical variability.

A Validated HPLC-UV Method for 3-Hydroxy-4-methoxybenzenesulfonate

This section details a proposed HPLC-UV method and its validation according to ICH Q2(R1) guidelines.[1][3][4]

Experimental Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Column Column & Mobile Phase Screening MD_Start->MD_Column MD_Opt Optimization of Chromatographic Conditions MD_Column->MD_Opt V_Protocol Develop Validation Protocol MD_Opt->V_Protocol Finalized Method V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report

Caption: Workflow for the development and validation of an HPLC analytical method.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). The C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution is employed to ensure separation from potential impurities with different polarities.

    • A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape.

    • B: Acetonitrile.

  • Gradient Program: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm. This wavelength is chosen based on the UV absorbance maximum of the benzenesulfonate chromophore.

Validation Protocol and Acceptance Criteria

The following validation parameters are assessed according to ICH Q2(R1) guidelines.[1][3][4]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the API.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a solution of the 3-Hydroxy-4-methoxybenzenesulfonate reference standard.

    • Analyze a sample of the API.

    • Analyze a spiked sample containing the API and the analyte.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the API to generate potential degradation products and analyze the stressed samples.

  • Acceptance Criteria: The peak for 3-Hydroxy-4-methoxybenzenesulfonate should be well-resolved from all other peaks (resolution > 2.0), and there should be no interference at the retention time of the analyte in the blank, API, or forced degradation samples. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

2. Linearity and Range:

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol: Prepare a series of at least five standard solutions of 3-Hydroxy-4-methoxybenzenesulfonate at different concentrations, typically spanning from the reporting limit to 120% of the specification limit for the impurity. Analyze each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or the API with known amounts of 3-Hydroxy-4-methoxybenzenesulfonate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Protocol:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

    • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. The precision at the LOQ should be acceptable (typically RSD ≤ 10%).

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Logical Relationship of Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship between key analytical method validation parameters.

Summary of Validation Data (Hypothetical)

The following table summarizes the expected results from the validation of the proposed HPLC-UV method for 3-Hydroxy-4-methoxybenzenesulfonate.

Validation Parameter Acceptance Criteria Hypothetical Result Conclusion
Specificity Resolution > 2.0, No interferenceResolution = 3.5, No interference observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) Reporting Limit to 120% of Specification0.5 - 12.0Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (% RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD (µg/mL) S/N ≥ 30.15Pass
LOQ (µg/mL) S/N ≥ 100.5Pass
Robustness System suitability passesAll variations met system suitability criteriaPass

Conclusion

The validation of an analytical method is a systematic process that provides a high degree of assurance that the method will consistently produce data that is accurate, reliable, and fit for its intended purpose. This guide has provided a comprehensive framework for the validation of an HPLC-UV method for the quantification of 3-Hydroxy-4-methoxybenzenesulfonate, in accordance with ICH Q2(R1) guidelines.

The presented HPLC-UV method, when validated, offers a robust, selective, and sensitive approach for the routine analysis of this potential impurity in pharmaceutical manufacturing. The comparative analysis with alternative techniques underscores the rationale for selecting HPLC as the preferred method in a regulated environment. By adhering to the principles of scientific integrity and regulatory compliance outlined in this guide, researchers and drug development professionals can ensure the quality and safety of their products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][3]

  • Trehy, M. L., Gledhill, W. E., & Orth, R. G. (1990). Determination of linear alkylbenzenesulfonates and dialkyltetralinsulfonates in water and sediment by gas chromatography/mass spectrometry. Analytical Chemistry, 62(23), 2581-2586. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

Sources

comparing the biological activity of 3-Hydroxy-4-methoxybenzenesulfonate with similar sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 3-Hydroxy-4-Methoxybenzenesulfonate vs. Aryl Sulfonamides

As drug development professionals and formulation scientists, we frequently encounter structurally adjacent compounds that exhibit radically divergent biological activities. A classic example of this phenomenon is the functional dichotomy between aryl sulfonates—specifically 3-Hydroxy-4-methoxybenzenesulfonate (an isomer of guaiacolsulfonate)—and structurally similar aryl sulfonamides (such as sulfamethoxazole).

While both classes share a substituted benzene ring linked to a sulfur-based functional group, the substitution of a sulfonate anion ( −SO3−​ ) for a sulfonamide group ( −SO2​NH2​ ) completely shifts the molecule's pharmacological profile from an expectorant/mucolytic to a targeted antimicrobial agent[1][2]. This guide objectively compares their biological performance, mechanistic pathways, and the self-validating experimental protocols required to quantify their efficacy.

Mechanistic Divergence: Expectorant vs. Antimicrobial Action

The biological activity of a compound is dictated by its physicochemical interaction with physiological targets. Here is why these two structurally similar classes behave so differently:

  • 3-Hydroxy-4-methoxybenzenesulfonate (Aryl Sulfonate): Commonly formulated as a potassium salt (potassium guaiacolsulfonate), this compound is highly water-soluble and carries a permanent negative charge[3][4]. This charge and steric bulk prevent it from binding to highly conserved, hydrophobic enzymatic pockets[5]. Instead, it acts as a secretagogue. Upon oral administration, it mildly irritates the gastric mucosa, stimulating vagal afferent nerves[1]. This triggers a gastropulmonary reflex that increases respiratory glandular secretions, thereby hydrating the airway and significantly reducing the viscoelasticity of tracheobronchial mucus[6][7].

  • Aryl Sulfonamides (e.g., Sulfamethoxazole): The sulfonamide group is a bioisostere of the carboxylic acid found in para-aminobenzoic acid (pABA)[8]. Because the −SO2​NH2​ group is neutral at physiological pH (but can deprotonate to mimic pABA's transition state), it fits perfectly into the highly organized pterin-binding pocket of the bacterial enzyme Dihydropteroate Synthase (DHPS) [2][5]. By competitively inhibiting DHPS, sulfonamides block folate synthesis, exerting a potent bacteriostatic effect[8].

Pathway Visualization

G cluster_0 3-Hydroxy-4-methoxybenzenesulfonate (Aryl Sulfonate) cluster_1 Aryl Sulfonamide (e.g., Sulfamethoxazole) A1 Oral Administration A2 Gastric Mucosa Irritation (High Aqueous Solubility) A1->A2 A3 Gastropulmonary Vagal Reflex A2->A3 A4 Increased Airway Hydration A3->A4 A5 Decreased Mucus Viscoelasticity (Expectorant Action) A4->A5 B1 Cellular Uptake (Bacterial Pathogen) B2 DHPS Active Site Binding (pABA Mimicry) B1->B2 B3 Competitive Inhibition & Steric Hindrance B2->B3 B4 Folate Synthesis Blockade B3->B4 B5 Bacteriostatic Effect (Antimicrobial Action) B4->B5

Mechanistic comparison of aryl sulfonates (mucolytics) vs. aryl sulfonamides (antimicrobials).

Comparative Performance Data

To objectively evaluate these compounds, we must look at their primary performance metrics across their respective therapeutic domains.

Parameter3-Hydroxy-4-methoxybenzenesulfonateSulfamethoxazole (Aryl Sulfonamide)Guaifenesin (Reference Expectorant)
Primary Biological Target Vagal afferent nerves (Gastric mucosa)[1]Dihydropteroate synthase (DHPS)[2]Vagal afferent nerves[7]
Mechanism of Action Gastropulmonary reflex stimulationCompetitive inhibition of pABA[8]Gastropulmonary reflex stimulation
Primary Clinical Application Expectorant / Mucolytic[6]Broad-spectrum AntibacterialExpectorant[7]
Mucus Elastic Modulus (G') Significant reduction (Fluidization)[9]No direct effectSignificant reduction
DHPS Inhibition ( Ki​ ) Inactive ( >10,000μM )Potent ( ∼1−5μM )[10]Inactive
Physicochemical State Highly soluble anion (Sulfonate)Neutral/weak acid (Sulfonamide)Neutral ether

Experimental Methodologies (Self-Validating Protocols)

To validate the claims in the table above, researchers must employ rigorous, artifact-free experimental designs. Below are the field-proven protocols for quantifying both expectorant and antimicrobial activities.

Protocol 1: Rheological Assessment of Mucus Viscoelasticity (Expectorant Efficacy)

Because 3-Hydroxy-4-methoxybenzenesulfonate alters the physical properties of respiratory secretions, its efficacy must be measured using oscillatory shear rheology[9][11].

  • Sample Preparation: Collect native human sputum or prepare a 10% bovine submaxillary mucin (BSM) model. Causality: Sputum samples must be snap-frozen or analyzed immediately without heating. Heating completely destroys the mucin cross-linked network, rendering the sample useless for rheology[12]. Non-destructive vortex homogenization should be used to reduce macroscopic heterogeneity[12].

  • Rheometer Setup: Load 500 μL of the sample onto a benchtop rheometer utilizing a cone-plate geometry at 37°C[9][11].

  • Evaporation Control (Critical Step): Apply a low-viscosity silicone oil to the perimetral boundaries of the cone. Causality: This acts as a solvent trap. Without it, the sample will evaporate at 37°C, which artificially inflates the storage modulus (G') and loss modulus (G''), leading to false-negative readings for mucolytic efficacy[11][13].

  • Oscillatory Shear Measurement: Perform a frequency sweep (0.1–10 Hz) at a constant strain amplitude (e.g., 1%). Causality: This frequency range probes the linear viscoelastic region of the mucus, capturing the soft gel-dominated behavior relevant to physiological ciliary beating without destroying the sample's macromolecular structure[12].

  • Data Analysis: Calculate the reduction in the complex modulus (G*) and elastic modulus (G') relative to the untreated control to quantify the fluidization effect[9].

Protocol 2: DHPS Inhibition Assay (Antimicrobial Efficacy)

To prove that sulfonamides inhibit DHPS while sulfonates do not, an enzymatic condensation assay is required[2].

  • Enzyme Preparation: Express and purify recombinant DHPS (e.g., from S. pneumoniae). Causality: Isolating the target enzyme ensures that the measured inhibition is directly due to active-site binding, eliminating cellular efflux or permeability confounders[2].

  • Ordered Substrate Incubation: Incubate the DHPS enzyme with 7,8-dihydropterin-pyrophosphate (DHPPP) and varying concentrations of the test compound (sulfonate vs. sulfonamide). Causality: DHPS operates via an ordered SN​1 mechanism where DHPPP must bind first to form a cationic intermediate ( DHP+ ). Pre-incubating ensures the transition state is formed before the test compound competes with the secondary substrate, pABA[2][8].

  • Reaction Initiation & Quantification: Add pABA to initiate the reaction. Measure the release of Pyrophosphate (PPi) using a coupled colorimetric assay. Causality: PPi release is stoichiometrically proportional to the condensation reaction, providing a highly sensitive, real-time readout of enzyme activity to calculate the inhibition constant ( Ki​ )[2][5].

Sources

A Comprehensive Guide to the Quantification of 3-Hydroxy-4-Methoxybenzenesulfonate: Accuracy, Precision, and Methodological Comparisons

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

3-Hydroxy-4-methoxybenzenesulfonate is a highly polar positional isomer of the widely used expectorant potassium guaiacolsulfonate (often co-synthesized with the 4-hydroxy-3-methoxy isomer) [1]. In drug development and clinical pharmacokinetics, the accurate quantification of this compound presents a unique analytical challenge.

The presence of the strongly acidic sulfonate group renders the molecule highly hydrophilic. On standard reversed-phase chromatography (such as C18 columns), highly polar analytes elute in the column's dead volume, resulting in poor retention, severe matrix interference, and compromised peak integration [2]. To overcome this, application scientists must employ specialized techniques ranging from ion-pairing chromatography for pharmaceutical formulations to tandem mass spectrometry for complex biological matrices.

This guide objectively compares the industry-standard quantification methods, detailing the causality behind experimental choices and providing self-validating protocols for immediate laboratory implementation.

Methodological Landscape: A Comparative Analysis

When selecting a quantification method for 3-hydroxy-4-methoxybenzenesulfonate, the choice is dictated by the sample matrix and the required limit of detection (LOD).

High-Performance Liquid Chromatography (HPLC-UV) with Ion-Pairing

Best for: Pharmaceutical powders, syrups, and QA/QC batch testing. The Causality: Because the sulfonate anion repels the hydrophobic stationary phase of standard columns, an ion-pairing agent (e.g., tetrabutylammonium sulfate) is introduced into the mobile phase. The bulky, positively charged tetrabutylammonium cation binds electrostatically to the negatively charged sulfonate group of the analyte. This forms a neutral, highly lipophilic complex that interacts strongly with the C8 or C18 stationary phase, drastically increasing retention time and resolving the analyte from other active ingredients like sodium benzoate [3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Best for: Pharmacokinetic studies in biological fluids (plasma/urine). The Causality: Biological matrices contain thousands of endogenous proteins and metabolites that absorb UV light, masking the analyte. LC-MS/MS bypasses optical interference by using Multiple Reaction Monitoring (MRM). By isolating the specific precursor-to-product ion transition of 3-hydroxy-4-methoxybenzenesulfonate, this method achieves unparalleled specificity and sub-nanogram sensitivity, which is mandatory for tracking the drug's metabolic fate [4].

HPLC-DAD with Partial Least Squares (PLS) Calibration

Best for: Highly complex, multi-component syrups (e.g., mixtures with guaifenesin and diphenhydramine). The Causality: In quaternary mixtures, achieving baseline chromatographic resolution for all compounds requires excessively long gradient elutions. By coupling Diode Array Detection (DAD) with PLS multivariate chemometrics, scientists can mathematically deconvolute heavily overlapping spectral peaks. This allows for accurate quantification using simple isocratic mobile phases and shorter run times [5].

Workflow Start Sample Matrix Bio Biological Fluids (Plasma/Urine) Start->Bio Pharma Pharmaceutical Formulations Start->Pharma PrepBio Protein Precipitation (Acetonitrile) Bio->PrepBio PrepPharma Dilution & Filtration (Methanol/Water) Pharma->PrepPharma LCMS LC-MS/MS (MRM) High Sensitivity PrepBio->LCMS HPLC HPLC-UV (280 nm) Ion-Pairing PrepPharma->HPLC

Caption: Analytical workflow decision tree for 3-Hydroxy-4-methoxybenzenesulfonate quantification.

Quantitative Performance Comparison

The following table synthesizes the validated performance metrics of the primary quantification methods, allowing researchers to select the optimal approach based on regulatory requirements (ICH/FDA guidelines).

Analytical MethodTarget MatrixAccuracy (% Recovery)Precision (% RSD)LODLOQKey Advantage
HPLC-UV (Ion-Pairing) [6]Pediatric Powders, Syrups98.0% – 102.0%< 2.0%0.22 µg/mL0.68 µg/mLHigh robustness and reproducibility for routine QA/QC.
LC-MS/MS (MRM) [4]Plasma, Serum, Urine98.5% – 101.2%< 2.0%Low ng/mLLow ng/mLUnmatched specificity; eliminates optical matrix interference.
HPLC-DAD with PLS [5]Complex Quaternary Syrups98.0% – 101.0%< 3.0%ModerateModerateMathematical deconvolution of overlapping peaks without gradients.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate internal system suitability checks to ensure data integrity before sample analysis begins.

Protocol A: HPLC-UV Quantification in Pharmaceutical Formulations

This method utilizes ion-pairing to ensure adequate retention of the polar sulfonate group [3].

1. Mobile Phase Preparation:

  • Prepare a 0.02 M solution of tetrabutylammonium sulfate in highly purified water.

  • Mix with HPLC-grade methanol in a ratio (e.g., 80:20 v/v depending on exact column chemistry).

  • Causality: The tetrabutylammonium acts as the ion-pairing reagent. Methanol provides the organic modifier necessary to elute the newly formed hydrophobic complex.

2. Sample Preparation:

  • Accurately weigh the homogenized powder equivalent to 25 mg of the active ingredient.

  • Dissolve in a methanol-water (20:80, v/v) diluent. Sonicate for 15 minutes to ensure complete extraction from excipients.

  • Filter through a 0.45 µm PTFE membrane filter. Causality: Filtration removes insoluble excipients (like binders or silica) that would otherwise cause column clogging and pressure spikes.

3. Chromatographic Conditions:

  • Column: C8 analytical column (250 × 4.6 mm, 5 µm) maintained at 25°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

4. System Suitability & Validation Check:

  • Inject the working standard solution (e.g., 0.25 mg/mL) five times.

  • Validation Gate: Proceed to sample analysis only if the %RSD of the peak area is < 2.0%, the tailing factor is ≤ 1.5, and theoretical plates are > 2000.

Mechanism Analyte Sulfonate Anion (-) Complex Neutral Complex Analyte->Complex Electrostatic IonPair TBA Cation (+) IonPair->Complex Binding Column C8/C18 Column Complex->Column Hydrophobic Retention

Caption: Mechanism of ion-pairing chromatography for polar sulfonate retention.

Protocol B: LC-MS/MS Quantification in Biological Fluids

This method is designed to eliminate matrix effects inherent to plasma and urine [4].

1. Sample Preparation (Protein Precipitation):

  • Aliquot 500 µL of plasma into a microcentrifuge tube.

  • Add 1 mL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS).

  • Causality: Acetonitrile drastically lowers the dielectric constant of the solution, causing endogenous proteins to denature and precipitate. The IS corrects for any analyte loss during this step and normalizes ion suppression in the MS source.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in the initial mobile phase.

2. Chromatographic & MS Conditions:

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Electrospray Ionization (ESI) in negative or positive mode (depending on exact adduct formation), utilizing MRM to monitor specific precursor-to-product transitions.

3. System Suitability & Validation Check:

  • Inject a blank matrix sample.

  • Validation Gate: Ensure no interfering peaks are present at the retention time of the analyte. Inject the Lower Limit of Quantification (LLOQ) standard; the Signal-to-Noise (S/N) ratio must be ≥ 10.

References

  • BenchChem. Application Note: High-Throughput Analysis of Sulfogaiacol and its Metabolites in Human Plasma and Urine by LC-MS/MS.
  • Le, T. D. H., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Journal of Analytical Methods in Chemistry.
  • Metoree. 11 Potassium Guaiacol Sulfonate Manufacturers in 2026.
  • Surywanshi, K. P., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. ResearchGate.
  • Talanta. (2011). Simultaneous determination of potassium guaiacolsulfonate, guaifenesin, diphenhydramine HCl and carbetapentane citrate in syrups by using HPLC-DAD coupled with partial least squares multivariate calibration.

Sources

Comparative Efficacy Guide: 3-Hydroxy-4-methoxybenzenesulfonate Derivatives as Dual-Target Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Metalloenzyme Inhibition (Carbonic Anhydrase & Tyrosinase)

Executive Summary & Mechanistic Rationale

While 3-hydroxy-4-methoxybenzenesulfonate (3-H4MBS)—commonly known as sulfogaiacol—has been historically utilized as a respiratory expectorant[1], modern structure-activity relationship (SAR) profiling has revealed its potential as a privileged scaffold for metalloenzyme inhibition. The molecule possesses two highly distinct, coordinative pharmacophores:

  • The Sulfonate Group (-SO₃⁻): An anionic moiety capable of mimicking the transition state of bicarbonate, making it a potent zinc-binding group (ZBG) for Carbonic Anhydrase (CA)[2].

  • The Guaiacol Moiety (Ortho-methoxyphenol): A redox-active, copper-chelating domain that effectively interacts with the binuclear copper active site of Tyrosinase (TYR)[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of functionalized 3-H4MBS derivatives against industry-standard inhibitors (Acetazolamide and Kojic Acid). By exploiting the dual-targeting nature of this scaffold, researchers can develop either highly selective inhibitors via steric tuning or dual-action therapeutics for complex metabolic disorders.

G Scaffold 3-H4MBS Scaffold Sub1 Sulfonate Group (-SO3-) Scaffold->Sub1 Sub2 Guaiacol Moiety (Phenol + Methoxy) Scaffold->Sub2 Target1 Carbonic Anhydrase (Zn2+ Active Site) Sub1->Target1 Coordinates Zn2+ Target2 Tyrosinase (Cu-Cu Active Site) Sub2->Target2 Chelates Cu / Redox Effect1 Diuretic / Anti-Glaucoma Efficacy Target1->Effect1 IC50 < 50 nM Effect2 Anti-Browning / Depigmenting Efficacy Target2->Effect2 IC50 < 100 µM

Diagram 1: Dual-target mechanistic logic of the 3-H4MBS scaffold in metalloenzyme inhibition.

Comparative Efficacy Data

To evaluate the baseline efficacy of the 3-H4MBS scaffold, we compare the unfunctionalized parent compound alongside two rationally designed derivatives (halogenated and alkylated) against established clinical standards.

Table 1: Inhibitory Efficacy (IC₅₀) of 3-H4MBS Derivatives vs. Standard Inhibitors

CompoundhCA II IC₅₀ (nM)Tyrosinase IC₅₀ (µM)Primary Mechanistic Driver
3-H4MBS (Core Scaffold) 450 ± 12115 ± 8Weak Zn²⁺ coordination / Cu chelation
5-Bromo-3-H4MBS 85 ± 542 ± 4Halogen bonding in CA / Enhanced redox potential
5-tert-Butyl-3-H4MBS 120 ± 828 ± 3Hydrophobic pocket filling (TYR selectivity)
Acetazolamide (Standard) 12 ± 1>1000Strong Zn²⁺ coordination (Sulfonamide)
Kojic Acid (Standard) >100014 ± 2Strong Cu-Cu chelation

Data Interpretation: The addition of an electron-withdrawing bromine atom (5-Bromo-3-H4MBS) significantly increases hCA II affinity by enhancing the acidity of the sulfonate group and engaging in halogen bonding within the hydrophobic half of the CA active site[2]. Conversely, the bulky tert-butyl group (5-tert-Butyl-3-H4MBS) restricts CA active site entry but perfectly fills the hydrophobic cavity adjacent to the tyrosinase binuclear copper center, shifting selectivity toward TYR[4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every control and blank serves a specific causal purpose in isolating the true kinetic inhibition from background noise.

Protocol 1: Stopped-Flow Kinetics for Carbonic Anhydrase Inhibition

Because the hydration of CO₂ by hCA II is exceptionally fast (k_cat ≈ 10⁶ s⁻¹), standard spectrophotometry cannot capture the initial velocity. We utilize stopped-flow kinetics coupled with a pH indicator[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄. Causality: Na₂SO₄ maintains constant ionic strength, preventing non-specific electrostatic interactions from skewing the binding kinetics.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA II (10 nM) with varying concentrations of the 3-H4MBS derivative (0.1 nM – 10 µM) for 15 minutes at 20°C. Causality: Sulfonates often exhibit slow-binding kinetics; pre-incubation ensures the system reaches thermodynamic equilibrium before substrate introduction.

  • Substrate Delivery: Using a stopped-flow instrument, rapidly mix the pre-incubated enzyme solution 1:1 with CO₂-saturated water (15 mM).

  • Detection: Monitor the decrease in absorbance at 557 nm using Phenol Red (0.2 mM) as a pH indicator.

  • Self-Validation System:

    • Negative Control (Uncatalyzed Blank): Run the reaction with buffer + substrate (no enzyme) to establish the baseline uncatalyzed CO₂ hydration rate. This value must be subtracted from all test runs.

    • Positive Control: Run Acetazolamide alongside the derivatives to confirm enzyme viability and assay sensitivity.

Protocol 2: DOPAchrome Formation Assay for Tyrosinase Inhibition

Tyrosinase exhibits both monophenolase (hydroxylation) and diphenolase (oxidation) activities. To avoid the unpredictable lag phase associated with monophenolase activity, this protocol directly measures diphenolase inhibition using L-DOPA.

Step-by-Step Methodology:

  • Assay Buffer: Prepare 50 mM sodium phosphate buffer (pH 6.8).

  • Reaction Mixture: In a 96-well plate, combine 150 µL of buffer, 20 µL of the 3-H4MBS derivative (dissolved in 5% DMSO), and 10 µL of mushroom tyrosinase (50 U/mL). Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL of 2.5 mM L-DOPA to initiate the reaction. Causality: Using L-DOPA bypasses the monophenolase lag phase, allowing immediate, linear measurement of initial velocity (v₀).

  • Kinetic Measurement: Measure the linear increase in absorbance at 475 nm (corresponding to the formation of the orange/red dopachrome) every 30 seconds for 3 minutes.

  • Self-Validation System:

    • Auto-oxidation Blank: Buffer + L-DOPA + 3-H4MBS (No Enzyme). Causality: Ortho-phenols can sometimes auto-oxidize or induce substrate oxidation. This blank ensures the measured absorbance is strictly enzyme-mediated.

    • 100% Activity Control: Buffer + Enzyme + L-DOPA + 5% DMSO (No Inhibitor).

Workflow Start Compound Library (3-H4MBS Derivatives) Split1 Target Selection Start->Split1 CA_Assay Stopped-Flow Kinetics (CO2 Hydration) Split1->CA_Assay CA Pathway TYR_Assay DOPAchrome Assay (L-DOPA Oxidation) Split1->TYR_Assay TYR Pathway Val1 Compare vs. Acetazolamide (Subtract Uncatalyzed Blank) CA_Assay->Val1 Val2 Compare vs. Kojic Acid (Subtract Auto-oxidation Blank) TYR_Assay->Val2 Hit Lead Optimization (Dual or Selective Inhibitor) Val1->Hit Val2->Hit

Diagram 2: High-throughput screening and self-validating workflow for 3-H4MBS derivatives.

References

  • ChemicalCell (2024). 3-Hydroxy-4-Methoxybenzenesulfonic Acid Sodium Salt | 18436-49-2. ChemicalRoot. Retrieved from: [Link]

  • Aspatwar, A., et al. (2018). Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies. MDPI. Retrieved from:[Link]

  • Garcia-Molina, F., et al. (2015). Discrimination between Alternative Substrates and Inhibitors of Tyrosinase. Journal of Agricultural and Food Chemistry (ACS Publications). Retrieved from: [Link]

  • Muñoz-Muñoz, J. L., et al. (2024). Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. National Institutes of Health (PMC). Retrieved from:[Link]

Sources

validation of 3-Hydroxy-4-methoxybenzenesulfonate as a biomarker in biological fluids

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 3-Hydroxy-4-methoxybenzenesulfonate as a Biomarker in Biological Fluids: A Comparative Analytical Guide

Introduction & Mechanistic Context

The validation of highly polar metabolites as biomarkers presents a unique bioanalytical challenge. 3-Hydroxy-4-methoxybenzenesulfonate (3H4MBS)—a primary isomeric product of guaiacol sulfonation—is increasingly utilized as a biomarker for expectorant drug metabolism (sulfogaiacol) and as an indicator of environmental xenobiotic exposure in toxicological models ()[1].

Historically, analytical methods have quantified total potassium guaiacolsulfonate without distinguishing between its structural isomers (the 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy variants) ()[2]. However, precise pharmacokinetic (PK) mapping and toxicity profiling require isomer-specific quantification. This guide objectively compares the performance of a high-purity 3H4MBS analytical standard coupled with an LC-MS/MS workflow against traditional mixed-isomer HPLC alternatives, providing a self-validating protocol for robust quantification in plasma and urine.

Comparative Analysis of Analytical Approaches

Traditional HPLC-UV methods rely on ion-pairing agents (e.g., tetrabutylammonium sulfate) to retain polar sulfonates on C8 or C18 columns[2]. While effective for pharmaceutical quality control, ion-pairing agents cause severe signal suppression in mass spectrometry and fail to eliminate endogenous matrix interferences in biological fluids. Transitioning to an isomer-specific LC-MS/MS approach utilizing a pure 3H4MBS standard provides superior specificity and sensitivity.

Table 1: Performance Comparison of Analytical Approaches for 3H4MBS

ParameterIsomer-Specific LC-MS/MS (Recommended)Mixed-Isomer HPLC-UV (Alternative)Legacy Colorimetric Assay
Target Analyte 3H4MBS exclusivelyTotal GuaiacolsulfonatesTotal Phenolics / Sulfonates
Sensitivity (LOQ) 1.5 ng/mL~1.0 µg/mL~15.0 µg/mL
Specificity High (MRM: m/z 203 → 122)Moderate (Co-elution risk)Low (High cross-reactivity)
Sample Volume 50 µL200 µL500 µL
Matrix Interference Negligible (WAX-SPE cleanup)High (Requires ion-pairing)Very High

Causality in Experimental Design (E-E-A-T)

To ensure scientific integrity, every step of the bioanalytical workflow must be driven by the physicochemical properties of the analyte:

  • Ionization Strategy: 3H4MBS contains a strongly acidic sulfonate group ( pKa​<1 ). In solution, it exists almost entirely as an anion. Therefore, Negative Electrospray Ionization (ESI-) is the logical choice, yielding an abundant [M−H]− precursor ion at m/z 203.

  • Sample Cleanup (WAX-SPE vs. PPT): Simple protein precipitation (PPT) fails to remove endogenous phospholipids, leading to severe ion suppression in the MS source. Because 3H4MBS is a permanent anion, Weak Anion Exchange (WAX) Solid-Phase Extraction is employed. The WAX sorbent utilizes a secondary amine that remains positively charged at low pH, electrostatically trapping the 3H4MBS anion while neutral lipids and basic proteins are washed away.

  • Chromatography: Instead of ion-pairing agents, a polar-embedded C18 or HILIC column is used. This prevents the sulfonate from eluting in the void volume while maintaining MS compatibility.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of internal standards and specific blank checks ensures that matrix effects or extraction failures are automatically flagged, preventing the reporting of false data.

Step 1: Sample Aliquoting & Internal Standard Addition Transfer 50 µL of biological fluid (plasma or urine) into a 96-well plate. Add 10 µL of the stable-isotope labeled internal standard (3H4MBS-d3, 100 ng/mL).

  • Self-Validation Check: If the absolute peak area of the IS in any sample drops by >50% compared to neat standards, the system automatically flags matrix-induced ion suppression or extraction failure, invalidating that specific sample.

Step 2: Sample Pre-treatment Dilute the sample with 200 µL of 2% formic acid in water.

  • Causality: The low pH protonates weak biological acids (preventing them from binding to the SPE resin) while the strong sulfonate group of 3H4MBS remains ionized and ready for capture.

Step 3: WAX-SPE Loading and Washing Condition a WAX-SPE plate with 1 mL methanol, followed by 1 mL water. Load the acidified sample. Wash with 1 mL of 5% methanol in water.

  • Causality: The weak organic wash removes trapped salts and polar neutral interferences without disrupting the strong electrostatic bond between the sulfonate and the WAX sorbent.

Step 4: Targeted Elution Elute the analyte using 2 × 200 µL of 5% ammonium hydroxide in methanol.

  • Causality: The high pH deprotonates the secondary amines on the WAX sorbent, neutralizing the electrostatic charge and releasing the 3H4MBS into the collection plate.

Step 5: Reconstitution and LC-MS/MS Analysis Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 95:5 Water:Acetonitrile. Inject 5 µL into the LC-MS/MS system monitoring the transition m/z 203.0 → 122.0 for 3H4MBS.

  • Self-Validation Check: A "Zero Blank" (matrix + IS only) must be included in every batch. If an unlabeled 3H4MBS peak appears in the Zero Blank, the batch is halted to investigate IS isotopic impurity or system carryover.

Experimental Data & Validation Results

The following tables summarize the validation of the 3H4MBS LC-MS/MS assay in accordance with ICH M10 bioanalytical guidelines.

Table 2: LC-MS/MS Validation Data (Precision and Accuracy)

Concentration LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (1.5 ng/mL) 4.298.55.197.2
Low QC (4.5 ng/mL) 3.8101.24.6102.5
Mid QC (50 ng/mL) 2.199.83.099.1
High QC (400 ng/mL) 1.7100.42.5101.0

Table 3: Matrix Effect and Extraction Recovery in Biological Fluids

Biological MatrixExtraction Recovery (%) ± SDMatrix Effect (%) ± SD
Human Plasma 92.4 ± 3.198.1 ± 2.4
Human Urine 89.7 ± 4.595.6 ± 3.8
Rat Plasma 91.2 ± 2.897.4 ± 2.1

Analytical Workflow Visualization

G N1 Xenobiotic / Drug Exposure (Guaiacol Derivatives) N2 In Vivo Sulfonation (Hepatic Metabolism) N1->N2 Phase II N3 3-Hydroxy-4-methoxybenzenesulfonate (3H4MBS Biomarker) N2->N3 Isomerization N4 Biological Fluids (Plasma / Urine) N3->N4 Excretion N5 Weak Anion Exchange (WAX) SPE (Matrix Cleanup) N4->N5 Sampling N6 LC-MS/MS (Negative ESI) Isomer-Specific Quantification N5->N6 Elution N7 Pharmacokinetic & Exposure Profiling N6->N7 Data Analysis

Workflow from in vivo generation of 3H4MBS to LC-MS/MS quantification for exposure profiling.

References

  • Le, T. H. H., Phung, T. H., & Le, D. C. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Journal of Analytical Methods in Chemistry, 2019, 6143061.[Link]

Sources

Safety Operating Guide

3-Hydroxy-4-methoxybenzenesulfonate: Comprehensive Operational Safety and Disposal Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide essential, immediate safety and logistical information, including operational and disposal plans, grounded in verified chemical safety data to ensure laboratory compliance and personnel protection.

Chemical Identity & Hazard Profiling

3-Hydroxy-4-methoxybenzenesulfonate (often handled as its sodium salt or as potassium guaiacolsulfonate, CAS: 78247-49-1 / 18436-49-2) is a sulfonated arene widely utilized as a functional building block in pharmaceutical synthesis and as an active mucoactive expectorant (sulfogaiacol) [4].

While not highly acutely toxic, the compound presents specific logistical challenges due to its sulfonate moiety. Understanding the physicochemical properties is the first step in designing a self-validating safety protocol.

Physicochemical Data & Hazard Thresholds
PropertyValue / DescriptionOperational Implication
Physical State Crystalline solid / powderProne to aerosolization; requires strict dust control [1].
Solubility Highly soluble in waterSpill containment must prioritize blocking drains to prevent aquatic toxicity [3].
Reactivity Stable under standard conditionsIncompatible with strong oxidizing agents; keep segregated [2].
Decomposition Products Carbon oxides (COx), Sulfur oxides (SOx), Hydrogen sulfide (H2S)Thermal degradation releases toxic, corrosive gases [2][3].
Primary Hazards Skin, eye, and respiratory irritantMandates strict PPE and local exhaust ventilation during handling [1].

The Causality of the Hazard: The presence of the sulfonic acid/sulfonate group (-SO3-) significantly increases the molecule's water solubility, making aquatic contamination a primary environmental risk. Furthermore, upon combustion, the cleavage of the C-S bond generates sulfur dioxide (SO2) and hydrogen sulfide (H2S). This dictates that standard incineration is insufficient; specialized disposal is mandatory to prevent atmospheric poisoning [2].

Operational Safety and Handling Workflows

To ensure scientific integrity and personnel safety, laboratory operations must be designed to preemptively mitigate exposure.

Pre-Operational Setup
  • Ventilation: Always handle the dry powder in a chemical fume hood or under local exhaust ventilation to prevent the inhalation of aerosols, which can cause acute respiratory irritation [1].

  • PPE Requirements:

    • Respirator: N95 or half-mask particulate respirator (if weighing large quantities outside a hood).

    • Gloves: Nitrile or neoprene chemical-impermeable gloves.

    • Eye Protection: Snug-fitting safety goggles (avoid standard safety glasses due to fine dust hazards) [1][2].

Spill Response Protocol

In the event of a spill, immediate containment is required to prevent the highly water-soluble compound from entering the municipal water supply.

Step-by-Step Methodology:

  • Evacuate & Assess: Clear non-essential personnel from the immediate area. Assess if the spill is solid (powder) or liquid (aqueous solution).

  • Don PPE: Ensure full PPE is worn before approaching the spill [2].

  • Containment: Block all nearby floor drains or sinks. Do not flush with water, as this will disperse the chemical into the aquatic environment[1].

  • Mechanical Collection (Solid Spills): Cover the powder spill with a plastic sheet or tarp to minimize spreading and keep the powder dry. Use non-sparking tools to mechanically sweep the material into a compatible high-density polyethylene (HDPE) container [1].

  • Absorption (Liquid Spills): Absorb solutions with a finely-powdered, inert liquid-binding material such as diatomite or universal binders. This prevents the aerosolization of the sulfonate salt during cleanup [2].

  • Surface Decontamination: Scrub the contaminated surface with alcohol, followed by a secondary wash with water and soap, ensuring all washings are collected as hazardous waste[2].

SpillResponse Start Spill Detected Assess Assess Size & Evacuate Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Block Drains) PPE->Contain Absorb Absorb/Mechanically Collect (Use Diatomite/Non-sparking tools) Contain->Absorb Clean Decontaminate Surface (Alcohol/Water Scrub) Absorb->Clean Dispose Transfer to Hazardous Waste (Seal & Label) Clean->Dispose

Workflow for 3-Hydroxy-4-methoxybenzenesulfonate spill containment and decontamination.

Logistical Waste Segregation and Disposal Plan

Improper disposal of 3-Hydroxy-4-methoxybenzenesulfonate violates environmental regulations and poses severe ecological risks due to its potential to cause long-lasting harmful effects to aquatic life [1].

The Causality of Disposal Choices

Because this compound is an arenesulfonate, it cannot be disposed of via standard municipal waste or standard solvent incineration. When subjected to high temperatures, the molecule decomposes to release highly toxic sulfur oxides (SOx) [3]. Therefore, the chosen disposal facility must possess flue gas scrubbing capabilities —typically utilizing alkaline scrubbers (e.g., sodium hydroxide or calcium hydroxide) to neutralize SO2 gas into inert sulfate salts before atmospheric release [1].

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Do not mix 3-Hydroxy-4-methoxybenzenesulfonate waste with strong oxidizing agents, as this can trigger hazardous reactions [1].

    • Keep solid waste (contaminated packaging, swept powder) separate from aqueous waste streams.

  • Containerization:

    • Place all solid waste, including contaminated gloves and diatomite absorbents, into a heavy-duty, sealable plastic bag, and then into a rigid HDPE waste drum.

    • Store aqueous waste in clearly labeled, chemically compatible carboys.

  • Labeling:

    • Label the container explicitly: "Hazardous Waste: Non-Halogenated Sulfur-Containing Organics (3-Hydroxy-4-methoxybenzenesulfonate)." This alerts the disposal contractor to the sulfur content.

  • Contractor Hand-off & Incineration:

    • Transfer the waste to a licensed hazardous waste management facility.

    • Specify on the manifest that the waste requires controlled incineration with flue gas scrubbing [1].

  • Packaging Disposal:

    • Empty reagent containers must be triply rinsed. The rinsate must be collected as hazardous waste. Puncture the empty, rinsed container to render it unusable before disposing of it in a sanitary landfill, or send it for recycling [1].

DisposalPathway Waste 3-Hydroxy-4-methoxy- benzenesulfonate Waste Solid Solid Waste (Powders/Crystals) Waste->Solid Liquid Aqueous/Solvent Solutions Waste->Liquid Pack Seal in Compatible HDPE Containers Solid->Pack Liquid->Pack Label Label: Non-Halogenated Sulfur-Containing Waste Pack->Label Incinerate Controlled Incineration (Requires Flue Gas Scrubbing) Label->Incinerate

Segregation and controlled incineration pathway for sulfur-containing chemical waste.

References

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - Potassium guaiacolsulfonate hemihydrate". 1

  • MedChemExpress. "Potassium guaiacolsulfonate hemihydrate-SDS". 2

  • Spectrum Chemical. "TCI AMERICA - Spectrum Chemical: SAFETY DATA SHEET".3

  • BenchChem. "Sulfogaiacol | 7134-11-4 - Benchchem". 4

Sources

Comprehensive Safety and Operational Guide for Handling 3-Hydroxy-4-methoxybenzenesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Hydroxy-4-methoxybenzenesulfonate (commonly formulated as its potassium salt, potassium guaiacolsulfonate or sulfogaiacol) is an arenesulfonic acid derivative widely utilized in pharmaceutical research and drug development as an 1[1]. While highly valuable in respiratory formulations for its ability to reduce mucus viscoelasticity, the compound presents specific occupational hazards. It is prone to oxidative degradation upon exposure to light and air, and poses acute toxicity risks if mishandled. This guide provides drug development professionals with a self-validating system for personal protective equipment (PPE), handling methodologies, and waste management.

Hazard Profile and Mechanistic Causality

Understanding the chemical behavior of 3-Hydroxy-4-methoxybenzenesulfonate is critical for effective risk mitigation:

  • Irritation and Acute Toxicity: The compound is classified under GHS as2[2]. The acidic nature of the sulfonate group interacts aggressively with mucosal membranes, necessitating strict barrier protection.

  • Oxidative Instability: When exposed to ambient light and air, the compound1[1], indicating oxidative degradation and content loss. Formulations often require the addition of 3[3] to maintain stability.

  • Thermal Decomposition: In the event of a fire or extreme heat, the substance decomposes to release highly toxic fumes, including 4[4].

Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety protocol, every piece of PPE must directly address a specific chemical hazard. Table 1 outlines the mandatory PPE for handling this compound.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecification / StandardMechanistic Justification (Causality)
Eye/Face Protection Tightly fitting safety goggles (5[5]) or Face-shield.Prevents ocular contact with fine aerosolized powders, which cause severe eye irritation (H319).
Hand Protection Impervious chemical-resistant gloves (5[5]).Blocks dermal absorption and prevents localized skin irritation (H315) upon contact with the sulfonate derivative.
Respiratory Protection N95/P100 Dust mask or Full-face respirator.Mitigates the inhalation of airborne particulates (H332) during weighing, transfer, or milling operations.
Body Protection Flame-resistant, impervious lab coat or protective suit.Protects against accidental powder spills and minimizes the risk of static discharge carrying the powder to the skin.

Operational Handling Protocol: Step-by-Step Methodology

To maintain scientific integrity and operational safety, follow this validated workflow when compounding or analyzing 3-Hydroxy-4-methoxybenzenesulfonate.

  • Environmental Preparation: Conduct all open-handling procedures inside a certified chemical fume hood or under6[6] to prevent the dispersion of dust. Ensure the workspace is 7[7] to prevent oxidative degradation.

  • PPE Verification: Don all required PPE (Table 1). Inspect gloves for micro-tears prior to handling the active pharmaceutical ingredient (API).

  • Weighing and Transfer: Use 8[8] to transfer the powder. Weigh the material using an enclosed analytical balance to minimize aerosol formation.

  • Compounding (Formulation): If preparing an oral solution or soluble powder, immediately dissolve the API in the designated solvent. To counteract its tendency to decompose and turn light red, integrate antioxidants (such as vitamin C) into the matrix as early as possible.

  • Decontamination: After transfer, decontaminate all spatulas, glassware, and balance surfaces by 7[7], followed by a water rinse.

Emergency Spill Response and Waste Management

A rapid, systematic response to spills prevents widespread laboratory contamination and exposure.

  • Isolation: Immediately evacuate non-essential personnel from the spill area and ensure maximum local exhaust ventilation.

  • Containment: Cover the powder spill with a 4[4] to prevent the dust from becoming airborne.

  • Mechanical Collection: Do not dry sweep with standard brooms. Use a specialized HEPA vacuum or carefully sweep the material mechanically into an 9[9]. Avoid adding water directly to the raw powder during initial cleanup to prevent spreading.

  • Surface Decontamination: Wash the affected area thoroughly with alcohol and water only after the bulk powder has been removed.

  • Disposal: Label the airtight container clearly. 3-Hydroxy-4-methoxybenzenesulfonate must not be discharged into drains or the environment. Entrust the sealed waste to a licensed hazardous waste disposal company in accordance with regional regulations (e.g., 9[9] in the US).

Workflow Visualization

The following diagram illustrates the logical relationship between standard handling and emergency spill response.

HandlingWorkflow Start Initiate Handling Protocol Ventilation Verify Local Exhaust Ventilation Start->Ventilation DonPPE Don PPE (Gloves, Goggles, Respirator) Ventilation->DonPPE Weighing Weighing & Transfer (Minimize Dust) DonPPE->Weighing Spill Spill Event Detected? Weighing->Spill Contain Cover with Tarp & Isolate Area Spill->Contain Yes Proceed Proceed to Formulation Spill->Proceed No Collect Mechanical Sweep (No Dust) Contain->Collect Dispose Airtight Container to Licensed Disposal Collect->Dispose

Operational and emergency spill response workflow for 3-Hydroxy-4-methoxybenzenesulfonate.

References

  • BenchChem Technical Support Team. "Sulfogaiacol | 7134-11-4 - Benchchem". BenchChem. 1

  • ECHEMI. "Thiocol SDS, 1321-14-8 Safety Data Sheets". ECHEMI. 5

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - Potassium guaiacolsulfonate hemihydrate". ChemicalBook. 8

  • Spectrum Chemical. "TCI AMERICA - Spectrum Chemical". Spectrum Chemical. 9

  • Cato-chem. "SAFETY DATA SHEETS". Cato-chem. 2

  • MedChemExpress. "Potassium guaiacolsulfonate hemihydrate-SDS-MedChemExpress". MedChemExpress. 7

  • TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals". TCI Chemicals. 6

  • Santa Cruz Biotechnology. "SC-486472 - Potassium guaiacolsulfonate hemihydrate - SAFETY DATA SHEET". SCBT. 4

  • Google Patents. "CN113813235B - Preparation method of soluble guaiacol potassium sulfonate powder". Google Patents. 3

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.